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  • Product: (2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid
  • CAS: 301850-37-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of (2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive and in-depth overview of a robust and stereospecific pathway for the synthesis of (2R)-2-(dimethylami...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust and stereospecific pathway for the synthesis of (2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid, also known as N,N-dimethyl-D-tyrosine. This chiral amino acid derivative is a valuable building block in medicinal chemistry and drug development. The synthesis is centered around the classic Eschweiler-Clarke reaction, a reliable method for the N-methylation of primary amines that is known to proceed with retention of stereochemical integrity. This guide will delve into the mechanistic underpinnings of this transformation, provide a detailed step-by-step experimental protocol, and outline the necessary analytical techniques for the characterization and validation of the final product. The information presented herein is intended to equip researchers with the knowledge and practical guidance necessary to successfully and efficiently synthesize this important molecule.

Introduction: The Significance of (2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid

(2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid is a derivative of the naturally occurring amino acid D-tyrosine. The introduction of two methyl groups at the nitrogen atom significantly alters the molecule's physicochemical properties, such as its basicity, lipophilicity, and metabolic stability, without affecting the chiral center at the alpha-carbon. These modifications make it a desirable component in the design of novel peptides and small molecule therapeutics. The dimethylamino moiety can influence receptor binding interactions and improve pharmacokinetic profiles, making this compound a valuable tool for medicinal chemists.

The stereospecific synthesis of this compound is of paramount importance, as the biological activity of chiral molecules is often highly dependent on their three-dimensional arrangement. The (R)-configuration at the alpha-carbon is crucial for its intended biological targets. Therefore, a synthetic route that preserves the chirality of the starting material is essential.

Synthetic Strategy: The Eschweiler-Clarke Reaction

The chosen synthetic pathway for the preparation of (2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid is the Eschweiler-Clarke reaction. This classical organic transformation is a reductive amination process that specifically introduces two methyl groups onto a primary amine using excess formaldehyde and formic acid.[1]

Mechanistic Insights

The Eschweiler-Clarke reaction proceeds through a well-established mechanism that ensures complete methylation to the tertiary amine without the formation of quaternary ammonium salts.[2] The key steps are as follows:

  • Iminium Ion Formation: The primary amine of D-tyrosine first reacts with formaldehyde to form a hydroxymethyl amine intermediate. This intermediate readily dehydrates to form an iminium ion.

  • Hydride Transfer: Formic acid then acts as a hydride donor, reducing the iminium ion to a secondary amine (N-methyl-D-tyrosine). Carbon dioxide is released in this step, driving the reaction forward.

  • Second Methylation: The newly formed secondary amine, being more nucleophilic than the primary amine, rapidly reacts with another molecule of formaldehyde to form a new iminium ion.

  • Final Reduction: A second molecule of formic acid reduces this iminium ion to the final tertiary amine, (2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid.

A significant advantage of the Eschweiler-Clarke reaction is that it is known to proceed without racemization of the adjacent chiral center, a critical requirement for this synthesis.[1]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of (2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid from D-tyrosine.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Purity
D-TyrosineC₉H₁₁NO₃181.19≥98%
Formaldehyde (37 wt. % in H₂O)CH₂O30.03ACS reagent
Formic AcidCH₂O₂46.03≥95%
Hydrochloric Acid (concentrated)HCl36.46ACS reagent
Sodium HydroxideNaOH40.00≥97%
EthanolC₂H₅OH46.07Anhydrous
Diethyl Ether(C₂H₅)₂O74.12Anhydrous
Reaction Procedure

Step 1: Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add D-tyrosine (5.00 g, 27.6 mmol).

  • Add formic acid (15 mL, ~398 mmol) to the flask.

  • While stirring, add formaldehyde solution (10 mL, ~134 mmol, 37 wt. % in H₂O).

Step 2: Reaction Execution

  • Heat the reaction mixture to 90-100 °C in an oil bath.

  • Maintain the temperature and continue stirring for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

Step 3: Work-up and Isolation

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully add concentrated hydrochloric acid (10 mL) to the reaction mixture to protonate the product and quench any remaining formaldehyde and formic acid.

  • Evaporate the mixture to dryness under reduced pressure using a rotary evaporator.

  • The resulting solid residue is the hydrochloride salt of the crude product.

Step 4: Purification

  • Dissolve the crude hydrochloride salt in a minimal amount of hot ethanol.

  • Slowly add diethyl ether to the ethanolic solution until a precipitate begins to form.

  • Allow the mixture to cool to room temperature and then place it in an ice bath for 1-2 hours to maximize crystallization.

  • Collect the crystalline product by vacuum filtration and wash it with cold diethyl ether.

  • To obtain the free amino acid, dissolve the hydrochloride salt in water and adjust the pH to the isoelectric point of N,N-dimethyl-D-tyrosine (approximately pH 6) with a dilute solution of sodium hydroxide.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the purified (2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid in a vacuum oven at 50 °C to a constant weight.

Characterization and Validation

To ensure the identity and purity of the synthesized (2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid, a thorough analytical characterization is essential.

Spectroscopic Analysis

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

  • Expected Chemical Shifts (δ) in D₂O:

    • Aromatic protons: ~6.8-7.2 ppm (two doublets, 2H each)

    • Alpha-proton (α-H): ~3.5-3.8 ppm (triplet or doublet of doublets, 1H)

    • Beta-protons (β-CH₂): ~2.8-3.2 ppm (multiplet, 2H)

    • N-methyl protons (N(CH₃)₂): ~2.7 ppm (singlet, 6H)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

  • Expected Chemical Shifts (δ) in D₂O:

    • Carboxyl carbon (C=O): ~175-180 ppm

    • Aromatic carbons: ~115-158 ppm

    • Alpha-carbon (α-C): ~65-70 ppm

    • N-methyl carbons (N(CH₃)₂): ~40-45 ppm

    • Beta-carbon (β-C): ~35-40 ppm

Mass Spectrometry (MS):

  • Expected Molecular Ion Peak (m/z):

    • [M+H]⁺: 210.1125 (for C₁₁H₁₆NO₃⁺)

Physical Properties
PropertyValue
Molecular Formula C₁₁H₁₅NO₃
Molecular Weight 209.24 g/mol
Appearance White to off-white crystalline powder
Melting Point Approximately 300-301 °C[3]

Visualization of the Synthesis Pathway

The overall synthetic transformation is depicted in the following workflow diagram.

Synthesis_Pathway D_Tyrosine D-Tyrosine Product (2R)-2-(dimethylamino)-3- (4-hydroxyphenyl)propanoic acid D_Tyrosine->Product Eschweiler-Clarke Reaction Reagents Formaldehyde (excess) Formic Acid (excess)

Caption: Synthesis of N,N-dimethyl-D-tyrosine via the Eschweiler-Clarke reaction.

Conclusion

This technical guide has outlined a reliable and stereospecific method for the synthesis of (2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid utilizing the Eschweiler-Clarke reaction. The detailed experimental protocol, coupled with comprehensive characterization data, provides a self-validating system for researchers in the field of drug discovery and development. By following the procedures described herein, scientists can confidently produce high-purity N,N-dimethyl-D-tyrosine for their research endeavors. The inherent advantages of the Eschweiler-Clarke reaction, particularly its operational simplicity and preservation of chirality, make it an exemplary choice for the synthesis of this and other N-methylated chiral amino acids.

References

  • Chen, F. L., & Sung, K. (2004). An exception of Eschweiler-Clarke methylation: Cyclocondensation of α-amino amides with formaldehyde and formic acid. Tetrahedron Letters, 45(4), 697-700.
  • Hsu, J. L., Huang, S. Y., Chen, S. H., & Chen, S. H. (2003). N-terminal dimethyl labeling for quantitative proteomics. Analytical chemistry, 75(24), 6843–6852.
  • Pine, S. H., & Sanchez, B. L. (1971). Formic acid-formaldehyde methylation of amines. The Journal of Organic Chemistry, 36(6), 829-832.
  • Wikipedia contributors. (2023, December 12). Eschweiler–Clarke reaction. In Wikipedia, The Free Encyclopedia. Retrieved March 7, 2026, from [Link]

Sources

Exploratory

A Technical Guide to the Solubility Profile of Metirosine: Physicochemical Properties, Biopharmaceutical Classification, and Experimental Best Practices

Introduction (2S)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid, commonly known as Metirosine, is a competitive inhibitor of the enzyme tyrosine hydroxylase.[1] This enzyme catalyzes the rate-limiting step in the bi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(2S)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid, commonly known as Metirosine, is a competitive inhibitor of the enzyme tyrosine hydroxylase.[1] This enzyme catalyzes the rate-limiting step in the biosynthesis of catecholamines (dopamine, epinephrine, and norepinephrine).[2] Consequently, Metirosine is a critical therapeutic agent for managing symptoms, particularly hypertension, in patients with pheochromocytoma—a rare catecholamine-secreting tumor.[3]

The clinical efficacy and biopharmaceutical behavior of any orally administered drug substance are fundamentally governed by its physicochemical properties, with aqueous solubility being a paramount parameter. Solubility dictates the rate and extent of drug dissolution in the gastrointestinal tract, directly influencing bioavailability and therapeutic outcomes. As stipulated by international regulatory bodies, a thorough understanding of a drug substance's solubility is a cornerstone of drug development, informing everything from formulation design to regulatory submissions.[4]

This technical guide provides a comprehensive analysis of the solubility characteristics of Metirosine. It consolidates available physicochemical data, interprets this data within the biopharmaceutical context of the Biopharmaceutics Classification System (BCS), and provides detailed, field-proven protocols for the experimental determination of solubility. This document is intended for researchers, formulation scientists, and drug development professionals seeking an in-depth understanding of this critical drug substance.

A note on chemical nomenclature: The topic specified "(2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid." However, the pharmacologically active and widely referenced compound with the indicated therapeutic use is the L-isomer of α-methyl-p-tyrosine, whose IUPAC name is (2S)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid, and is known as Metirosine. This guide will focus on this correct, active compound.

Core Physicochemical Properties

The solubility of a molecule is not an isolated property but rather the result of its collective physicochemical characteristics. For Metirosine, its structure as an amino acid derivative imparts zwitterionic properties that are crucial to understanding its behavior in aqueous media.

Table 1: Key Physicochemical Properties of Metirosine

ParameterValueSource(s)
IUPAC Name (2S)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid[5]
CAS Number 672-87-7[1]
Molecular Formula C₁₀H₁₃NO₃[1]
Molecular Weight 195.21 g/mol [5]
pKa Values 2.7 (carboxyl group), 10.1 (amino/phenolic group)[2][6]
logP (Octanol/Water) -1.7[7]
Melting Point ~290-312 °C (with decomposition)[7][8]
Expert Insights: The "Why" Behind the Properties
  • pKa Values and Zwitterionic Nature: Metirosine possesses both a weakly acidic carboxylic acid group (pKa ~2.7) and a weakly basic amino group (pKa ~10.1). This makes it an amphoteric molecule. In a pH range between its two pKa values (approximately pH 3 to 10), the molecule exists predominantly as a zwitterion—a neutral molecule with both a positive and a negative charge. This zwitterionic state typically corresponds to the region of minimum aqueous solubility.

  • logP: The negative logP value of -1.7 indicates that Metirosine is inherently hydrophilic, preferring the aqueous phase over an organic (lipid) phase.[7] This suggests that its low solubility is not driven by high lipophilicity but rather by strong crystal lattice energy in its solid state, a common characteristic of molecules with high melting points.

Aqueous Solubility Profile

The solubility of Metirosine in water is highly dependent on pH, a direct consequence of its ionizable functional groups.

pH-Dependent Solubility

General descriptions classify Metirosine as "very slightly soluble in water."[4][6] Quantitative data from multiple sources place its solubility in neutral media in a consistent range:

  • ~2.0 mg/mL in PBS (pH 7.2)

  • 2.48 g/L (2.48 mg/mL) [7]

As predicted by its pKa values, solubility markedly increases in acidic or alkaline solutions where the molecule can form a soluble salt.[2][4][6]

  • In acidic solutions (pH < 2.7): The carboxylic acid group is protonated (neutral), while the amino group is protonated (positive charge), resulting in a net positive charge (cationic species). This charged form is more soluble than the neutral zwitterion.

  • In alkaline solutions (pH > 10.1): The amino group is deprotonated (neutral), while the carboxylic acid group is deprotonated (negative charge), resulting in a net negative charge (anionic species). This charged form is also more soluble. However, it is critical to note that Metirosine undergoes oxidative degradation in alkaline solutions, which can complicate solubility assessments and has implications for formulation stability.[2][4]

The region of lowest solubility lies at the isoelectric point (pI), the pH at which the net charge of the molecule is zero. The pI can be estimated as the average of the two pKa values.

cluster_pH_Scale Aqueous pH Scale cluster_Properties Molecular State & Solubility pH_Low Low pH (e.g., pH 1.2) State_Cation Cationic Form (Net Positive Charge) High Solubility pH_Low->State_Cation Predominant Species pH_Mid Isoelectric Region (pH ~3-10) State_Zwitterion Zwitterionic Form (Net Neutral Charge) LOWEST SOLUBILITY pH_Mid->State_Zwitterion Predominant Species pH_High High pH (e.g., pH > 10.1) State_Anion Anionic Form (Net Negative Charge) High Solubility (Degradation Risk) pH_High->State_Anion Predominant Species

Caption: Relationship between pH, ionic state, and solubility of Metirosine.

Solubility in Organic Solvents

While primarily relevant for analytical sample preparation and stock solution creation, understanding solubility in common organic solvents is also important. Data is limited but points towards low solubility.

Table 2: Solubility of Metirosine in Select Organic Solvents

SolventApproximate SolubilitySource
Ethanol ~50 µg/mL (0.05 mg/mL)[9]
DMSO ~50 µg/mL (0.05 mg/mL)[9]
Dimethylformamide (DMF) ~50 µg/mL (0.05 mg/mL)[9]
Methanol Very slightly soluble[4]
Alcohol Practically insoluble[6]
Expert Insights: Laboratory Implications

The low solubility in common organic solvents like DMSO and ethanol is a critical practical consideration.[9] For in vitro assays, preparing high-concentration stock solutions may be challenging. This necessitates careful planning of dilution schemes to avoid precipitation in the final assay medium. The data suggests that for creating aqueous solutions for biological experiments, direct dissolution in acidic or basic buffers (while monitoring stability) is a more viable approach than diluting a low-concentration organic stock.[9]

Biopharmaceutical Context & BCS Classification

The Biopharmaceutics Classification System (BCS) is a regulatory framework that categorizes drugs based on their aqueous solubility and intestinal permeability, providing a basis for predicting in vivo performance.[10]

  • Solubility: A drug is "highly soluble" if its highest single therapeutic dose is soluble in ≤250 mL of aqueous media over a pH range of 1.2-6.8.[3]

  • Permeability: A drug is "highly permeable" if the extent of absorption in humans is determined to be ≥85%.

BCS Classification of Metirosine
  • Determine Highest Single Dose: The recommended initial dose is 250 mg, but single doses of 1 gram (1000 mg) have been administered in clinical studies.[5] To be conservative, we will use the 1000 mg dose for this assessment.

  • Calculate Required Solubility: To be classified as "highly soluble," the 1000 mg dose must dissolve in 250 mL.

    • Solubility Required = 1000 mg / 250 mL = 4.0 mg/mL

  • Compare with Experimental Data: The measured aqueous solubility of Metirosine at neutral pH is ~2.0-2.5 mg/mL.[7] While solubility increases at the edges of the pH 1.2-6.8 range, its lowest solubility (in the zwitterionic state) is below the required 4.0 mg/mL threshold.

  • Assess Permeability: Metirosine is reported to be "well absorbed from the gastrointestinal tract," with 53% to 88% of the drug recovered unchanged in the urine, indicating high absorption.[5][7] This meets the criteria for high permeability .

Experimental Determination of Solubility: Protocols & Best Practices

The gold standard for determining the definitive, thermodynamically-driven equilibrium solubility is the shake-flask method . This method is required by regulatory agencies for BCS classification.

Protocol: Equilibrium Solubility via Shake-Flask Method

Objective: To determine the equilibrium solubility of Metirosine in various aqueous buffers (pH 1.2, 4.5, 6.8) at 37 ± 1°C, as per ICH M9 guidelines.

Causality Behind Choices:

  • Why excess solid? To ensure the solution reaches true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

  • Why 37°C? To mimic human physiological temperature.

  • Why 24-48 hours? To provide sufficient time for the system to reach equilibrium. Some complex molecules or stable polymorphs may require longer. Time-point sampling (e.g., at 24, 48, and 72 hours) is a self-validating step; equilibrium is confirmed when concentrations no longer increase.

  • Why filtration? To ensure that only the dissolved drug is measured. A 0.22 µm or 0.45 µm filter is chosen to remove all undissolved particles without adsorbing the solute.

Methodology:

  • Buffer Preparation: Prepare three standard buffers: pH 1.2 (e.g., HCl/KCl), pH 4.5 (e.g., acetate buffer), and pH 6.8 (e.g., phosphate buffer).

  • Sample Preparation: Add an excess amount of Metirosine solid to several glass vials for each buffer condition (perform in triplicate). An amount known to be well above the estimated solubility (e.g., 5-10 mg/mL) is sufficient.

  • Equilibration: Seal the vials and place them in an orbital shaking incubator set to 37°C. Agitate at a speed sufficient to keep the solid suspended (e.g., 100-150 rpm) for at least 24-48 hours.

  • Sample Withdrawal & Separation: After equilibration, allow the vials to stand briefly for large particles to settle. Withdraw an aliquot from the supernatant. Immediately filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) into a clean vial.

  • Dilution: Accurately dilute the clear filtrate with an appropriate mobile phase or buffer to bring the concentration into the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method. A reverse-phase C18 column with a UV detector set to Metirosine's λmax is typical.

  • Calculation: Calculate the original concentration in the filtrate, accounting for the dilution factor. The average of the triplicate determinations represents the equilibrium solubility at that pH and temperature.

cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_analysis 3. Analysis A Add Excess Metirosine Solid C Seal & Agitate (24-48h at 37°C) A->C B Add pH Buffer (e.g., 1.2, 4.5, 6.8) B->C D Filter Supernatant (0.22 µm Syringe Filter) C->D E Dilute Filtrate D->E F Quantify by HPLC-UV E->F G Result: Equilibrium Solubility (mg/mL) F->G

Caption: Workflow for the Shake-Flask Equilibrium Solubility determination.

Implications for Drug Development

The classification of Metirosine as a BCS Class II compound (Low Solubility, High Permeability) has significant and direct consequences for drug development:

  • Formulation Strategy: For BCS Class II drugs, the oral absorption is "dissolution rate-limited." This means that formulation strategies must focus on enhancing the solubility or dissolution rate. This could include particle size reduction (micronization), development of amorphous solid dispersions, or salt formation to improve bioavailability and reduce variability between patients.

  • In Vitro-In Vivo Correlation (IVIVC): BCS Class II compounds are prime candidates for developing an IVIVC. A strong correlation between the in vitro dissolution rate and the in vivo absorption rate can allow for the use of dissolution testing as a surrogate for bioequivalence studies during post-approval changes, significantly reducing the need for costly and time-consuming clinical trials.

  • Food Effect: The absorption of low-solubility drugs can often be affected by food. Fatty meals can increase the solubilization and absorption of some drugs, and this potential "food effect" must be characterized during clinical development.

Conclusion

Metirosine is a hydrophilic, zwitterionic molecule with low aqueous solubility in the physiological pH range, classifying it as a BCS Class II compound. Its solubility is highly pH-dependent, increasing significantly in acidic and alkaline conditions, though it is susceptible to degradation at high pH. The low intrinsic solubility means that its oral absorption is dissolution rate-limited, a critical factor that must be addressed through formulation science to ensure consistent and effective therapeutic delivery. The standardized shake-flask method remains the definitive protocol for accurately characterizing its equilibrium solubility, providing the foundational data needed to guide successful drug product development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 441350, Metyrosine. Retrieved from [Link]

  • Healio (n.d.). metyroSINE: Uses, Side Effects & Dosage. Retrieved from [Link]

  • Wikipedia (2024). α-Methyl-p-tyrosine. Retrieved from [Link]

  • U.S. Food and Drug Administration (2020). M9 Biopharmaceutics Classification System- Based Biowaivers. Retrieved from [Link]

  • PharmaCompass (n.d.). Metyrosine (USP) | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • International Council for Harmonisation (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]

  • Drugs.com (2024). MetyroSINE Monograph for Professionals. Retrieved from [Link]

  • Drugs.com (2025). Metyrosine: Package Insert / Prescribing Information. Retrieved from [Link]

  • Azimi, M., et al. (2021). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. PMC. Retrieved from [Link]

  • NextSDS (n.d.). (2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid. Retrieved from [Link]

  • Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PMC. Retrieved from [Link]

  • Bhal, S. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10394, 3-(4-Hydroxyphenyl)propionic acid. Retrieved from [Link]

  • European Medicines Agency (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Retrieved from [Link]

  • Regulations.gov (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • Angle Bio Pharma (n.d.). Metyrosine - High Purity Pharmaceutical Intermediate. Retrieved from [Link]

  • International Council for Harmonisation (2019). M9 Q&A Document: Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]

  • Aly, F. A. (2004). Polarographic determination of metyrosine through treatment with nitrous acid. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 440177, (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid. Retrieved from [Link]

  • Bhal, S. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. Retrieved from [Link]

  • Jouyban, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Retrieved from [Link]

  • Benet, L.Z., et al. (2011). The Role of BCS (Biopharmaceutics Classification System) and BDDCS (Biopharmaceutics Drug Disposition Classification System) in Drug Development. PMC. Retrieved from [Link]

Sources

Foundational

Discovery and isolation of (2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid

An In-depth Technical Guide to the Synthesis, Isolation, and Characterization of (2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid (2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid is a derivative of the na...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis, Isolation, and Characterization of (2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid

(2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid is a derivative of the naturally occurring amino acid D-tyrosine. While its natural occurrence has not been documented, its synthesis and isolation are of significant interest to researchers in medicinal chemistry and drug development due to the structural relationship to biologically active molecules. This technical guide provides a comprehensive overview of a plausible synthetic pathway, detailed protocols for isolation and purification with a focus on chiral separation, and a summary of analytical techniques for the characterization of this compound. The methodologies described herein are grounded in established chemical principles and are designed to be a practical resource for scientists in the field.

PART 1: Introduction and Background

The targeted compound, (2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid, is a chiral molecule with a stereocenter at the alpha-carbon of the propanoic acid chain. Its structure is analogous to the amino acid tyrosine, with the key difference being the presence of a dimethylamino group in place of the primary amine. The "(2R)" designation specifies the absolute configuration at this chiral center, indicating its relationship to D-tyrosine.

The introduction of N,N-dimethylation on amino acids can significantly alter their physicochemical properties, such as lipophilicity, pKa, and metabolic stability. These modifications are a common strategy in drug design to enhance the pharmacokinetic and pharmacodynamic profiles of peptide-based therapeutics.

Given the absence of reports on the natural discovery and isolation of this specific compound, this guide will focus on a de novo synthetic approach, followed by rigorous purification and characterization.

PART 2: Synthesis of (2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid

A logical and efficient synthetic route to the target molecule commences with the commercially available and enantiomerically pure starting material, D-tyrosine ((2R)-2-amino-3-(4-hydroxyphenyl)propanoic acid). The key transformation is the N,N-dimethylation of the primary amine. The Eschweiler-Clarke reaction is a classic and effective method for this purpose, utilizing formaldehyde and formic acid.

The Eschweiler-Clarke Reaction: A Mechanistic Overview

The Eschweiler-Clarke reaction is a reductive amination process where a primary or secondary amine is methylated to the corresponding tertiary amine.[1][2] The reaction proceeds via the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid. A key advantage of this reaction is that it does not lead to the formation of quaternary ammonium salts.[1] Furthermore, the reaction conditions are generally mild enough to avoid racemization of chiral centers.[1]

Eschweiler_Clarke D_Tyrosine D-Tyrosine ((2R)-2-amino-3-(4-hydroxyphenyl)propanoic acid) Iminium_Ion Iminium Ion Intermediate D_Tyrosine->Iminium_Ion + HCHO - H2O Formaldehyde Formaldehyde (HCHO) Monomethylated N-monomethylated Intermediate Iminium_Ion->Monomethylated + HCOOH - CO2 Formic_Acid Formic Acid (HCOOH) Dimethylated Target Molecule ((2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid) Monomethylated->Dimethylated + HCHO, HCOOH

Caption: Synthetic pathway via the Eschweiler-Clarke reaction.

Detailed Experimental Protocol for Synthesis

Materials:

  • D-tyrosine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • Methanol

  • Diethyl ether

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve D-tyrosine (1 equivalent) in formic acid.

  • To this solution, add an excess of aqueous formaldehyde (approximately 2.5-3 equivalents).

  • Heat the reaction mixture to reflux (around 100-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess formic acid and formaldehyde under reduced pressure using a rotary evaporator.

  • The resulting residue is then co-evaporated with methanol several times to ensure complete removal of volatile reagents.

  • The crude product can be precipitated by the addition of diethyl ether and collected by filtration.

PART 3: Isolation and Purification

The crude product obtained from the synthesis will likely contain unreacted starting material, the N-monomethylated intermediate, and other byproducts. Therefore, a multi-step purification process is necessary.

Recrystallization

A preliminary purification of the crude product can be achieved by recrystallization from a suitable solvent system, such as a mixture of methanol and water or ethanol and water. This will help in removing a significant portion of the impurities.

Chiral High-Performance Liquid Chromatography (HPLC)

Due to the potential for partial racemization during the synthesis, it is imperative to confirm and, if necessary, enhance the enantiomeric purity of the final product. Chiral HPLC is the method of choice for this purpose.

3.2.1. Direct Chiral HPLC Method

This method utilizes a chiral stationary phase (CSP) that can differentiate between the two enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of amino acid derivatives.[3]

Table 1: Example Parameters for Direct Chiral HPLC

ParameterValue
Column Chiralpak® IA or similar amylose-based CSP
Mobile Phase n-Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1 v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm or 275 nm

3.2.2. Indirect Chiral HPLC Method

In this approach, the enantiomers are derivatized with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column, such as a C18 reversed-phase column.[3]

Purification_Workflow Crude_Product Crude Synthetic Product Recrystallization Recrystallization Crude_Product->Recrystallization Purity_Check Purity Check (TLC, HPLC) Recrystallization->Purity_Check Chiral_HPLC Preparative Chiral HPLC Purity_Check->Chiral_HPLC If necessary Enantiomeric_Purity Enantiomeric Purity Analysis (Analytical Chiral HPLC) Chiral_HPLC->Enantiomeric_Purity Final_Product Pure (2R)-enantiomer Enantiomeric_Purity->Final_Product

Caption: General workflow for the isolation and purification process.

PART 4: Analytical Characterization

Once the pure compound is isolated, its identity and purity must be confirmed using a suite of orthogonal analytical techniques.[4]

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. The ¹H NMR spectrum should show a characteristic singlet for the N,N-dimethyl protons, along with signals for the aromatic and aliphatic protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): An achiral HPLC method should be developed to determine the chemical purity of the final product.

  • Chiral High-Performance Liquid Chromatography (HPLC): As mentioned previously, this is crucial for determining the enantiomeric excess (e.e.) of the (2R)-enantiomer.

Physical Properties
  • Melting Point: The melting point of the pure compound should be determined and compared to any available literature values. The melting point of the related (2S)-enantiomer is reported to be 300-301 °C.

  • Optical Rotation: The specific rotation of the enantiomerically pure compound should be measured using a polarimeter.

Table 2: Summary of Analytical Characterization Techniques

TechniquePurposeExpected Outcome
¹H NMRStructural ElucidationSignals corresponding to all protons in the molecule, including a singlet for the N(CH₃)₂ group.
¹³C NMRStructural ElucidationSignals corresponding to all unique carbon atoms in the molecule.
HRMSMolecular Formula ConfirmationAccurate mass measurement consistent with the elemental composition C₁₁H₁₅NO₃.
HPLC (achiral)Chemical PurityA single major peak indicating high purity.
HPLC (chiral)Enantiomeric PurityA single peak for the (2R)-enantiomer, confirming high enantiomeric excess.
Melting PointPhysical CharacterizationA sharp melting range.
Optical RotationStereochemical ConfirmationA specific optical rotation value.

PART 5: Conclusion and Future Perspectives

This technical guide has outlined a comprehensive and practical approach for the synthesis, isolation, and characterization of (2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid. The described methodologies, centered around the Eschweiler-Clarke reaction and chiral HPLC, provide a robust framework for obtaining this compound in high purity and with a defined stereochemistry.

The availability of a reliable method for the preparation of this and related N,N-dimethylated amino acids is of considerable importance for the advancement of medicinal chemistry and drug discovery. Future research may focus on the exploration of the biological activities of this compound, its incorporation into peptides to modulate their properties, and the development of alternative, potentially more efficient, synthetic routes.

References

  • Hansen Jr., P. E., et al. (1985). Synthesis and biological activity of some new enkephalin-like peptides. Journal of Medicinal Chemistry, 28(7), 934-939.
  • Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301–330.
  • Icke, R. N., Wisegarver, B. B., & Alles, G. A. (1945). β-Phenylethyldimethylamine. Organic Syntheses, 3, 723.
  • Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882.
  • Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571-4587.
  • Pine, S. H., & Sanchez, B. L. (1971). Formic acid-formaldehyde methylation of amines. The Journal of Organic Chemistry, 36(6), 829-832.
  • Farkas, E., & Sunman, C. J. (1985). Chiral synthesis of doxpicomine. The Journal of Organic Chemistry, 50(7), 1110-1112.
  • Wikipedia. (2023). Eschweiler–Clarke reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Li, H., et al. (2022). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 27(23), 8395. [Link]

  • Rathore, D., et al. (2017). Analytical Characterization of Biotherapeutic Products, Part II: The Analytical Toolbox. BioProcess International. [Link]

Sources

Exploratory

Unlocking the Pharmacological Potential of (2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic Acid

Executive Summary The non-proteinogenic amino acid (2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid , systematically known as N,N-dimethyl-D-tyrosine , represents a highly privileged chiral scaffold in modern med...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The non-proteinogenic amino acid (2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid , systematically known as N,N-dimethyl-D-tyrosine , represents a highly privileged chiral scaffold in modern medicinal chemistry. While endogenous L-tyrosine serves as a fundamental building block for proteins and neurotransmitters, the strategic inversion of stereochemistry (D-isomer) coupled with tertiary amine formation (N,N-dimethylation) fundamentally alters the molecule's pharmacokinetic and pharmacodynamic profile.

This technical whitepaper explores the causality behind these structural modifications and details the three primary therapeutic domains where this moiety is currently deployed: Neuropharmacology (Opioid Receptor Modulation), Oncology (Marine-Derived Apoptotic Scaffolds), and Infectious Disease (Biofilm Eradication).

Structural Rationale: The Power of Stereoelectronic Modification

To understand the therapeutic targets of N,N-dimethyl-D-tyrosine, one must first analyze the biophysical consequences of its structural divergence from native tyrosine:

  • Proteolytic Immunity (The D-Configuration): Endogenous proteases are highly stereoselective for L-amino acids. The (2R) configuration effectively shields peptide-based drugs from rapid enzymatic degradation, drastically increasing plasma half-life[1].

  • Receptor Routing: In ligand-receptor binding pockets, the D-isomer projects the phenolic side chain into entirely different spatial coordinates compared to the L-isomer, altering receptor subtype selectivity.

  • Hydrogen Bond Modulation (N,N-dimethylation): Converting the primary amine to a tertiary amine eliminates its capacity to act as a hydrogen bond donor. This forces the molecule to rely solely on ionic interactions and H-bond acceptance, which acts as a molecular "switch" to turn agonists into antagonists at specific G-Protein Coupled Receptors (GPCRs).

  • Enhanced Lipophilicity: The addition of two methyl groups increases the partition coefficient (LogP), facilitating superior blood-brain barrier (BBB) penetration for central nervous system (CNS) targets.

Table 1: Comparative Pharmacological Impact of Tyrosine Modifications
MoleculeStereochemistryN-Terminal StatusBBB Permeability (Proxy)Primary Receptor Action
L-Tyrosine (2S)Primary AmineLow (Requires Transporters)Endogenous Precursor
D-Tyrosine (2R)Primary AmineLowNMDAR Modulator / Biofilm Disruptor
N,N-dimethyl-L-tyrosine (2S)Tertiary AmineModerate μ / δ Opioid Agonist
N,N-dimethyl-D-tyrosine (2R)Tertiary AmineHigh κ Opioid Antagonist / Cytotoxic Agent

Neuropharmacology: Selective Opioid Receptor Antagonism

In the realm of neuropharmacology, the tyrosine residue is the universal "message domain" for endogenous opioid peptides (e.g., enkephalins, dynorphins). However, the endogenous dynorphin/ κ -opioid receptor (KOR) system is heavily implicated in stress-induced depression, dysphoria, and the reinstatement of drug-seeking behavior[2].

By utilizing N,N-dimethyl-D-tyrosine as an N-terminal capping group, researchers have developed highly potent, non-peptide atypical modulators and antagonists. The tertiary amine forms an ionic bond with the conserved aspartate (e.g., Asp138 in KOR), but the lack of an H-bond donor prevents the conformational shift required for G-protein activation. Simultaneously, the D-configuration forces the phenolic ring into a hydrophobic sub-pocket that is sterically restricted in the μ -opioid receptor (MOR), granting massive selectivity for KOR and δ -opioid receptors (DOR)[2].

OpioidBinding Ligand N,N-dimethyl-D-tyrosine (N-terminal Moiety) Amine Tertiary Amine (No H-Bond Donor) Ligand->Amine Chirality D-Configuration (Altered Trajectory) Ligand->Chirality Receptor Conserved Aspartate (e.g., Asp138 KOR) Amine->Receptor Ionic Bond Only Pocket Hydrophobic Sub-pocket Chirality->Pocket Steric Routing Outcome Selective Antagonism (κ / δ over μ) Receptor->Outcome Pocket->Outcome

Structural logic of N,N-dimethyl-D-tyrosine in selective opioid receptor antagonism.

Core Protocol: [³⁵S]GTPγS Binding Assay for Functional Antagonism

To validate the antagonist properties of N,N-dimethyl-D-tyrosine derivatives, the[³⁵S]GTPγS assay is the gold standard, as it measures the earliest receptor-mediated event: G-protein activation.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO cells stably expressing human KOR in 50 mM Tris-HCl (pH 7.4). Centrifuge at 43,000 × g for 20 minutes at 4°C. Causality: This step isolates the membrane-bound GPCRs from cytosolic ATP/GTP, which would otherwise compete with the radioligand.

  • Assay Buffer Formulation: Resuspend the pellet in buffer containing 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, and 10 µM GDP. Causality: Mg²⁺ is an essential cofactor for nucleotide exchange. The addition of excess GDP locks the G-proteins in an inactive state, drastically lowering basal noise and amplifying the signal-to-noise ratio.

  • Incubation: In a 96-well plate, combine 20 µg of membrane protein, the N,N-dimethyl-D-tyrosine test compound, a reference agonist (e.g., U69,593 at EC₈₀), and 0.1 nM [³⁵S]GTPγS. Incubate for 60 minutes at 30°C.

  • Termination: Rapidly filter the reaction through GF/B glass fiber filters using a cell harvester. Wash three times with ice-cold 50 mM Tris-HCl. Causality: The ice-cold buffer instantly halts the kinetic reaction and washes away unbound radioligand, ensuring only receptor-bound [³⁵S]GTPγS is quantified via liquid scintillation counting.

Oncology: Marine-Derived Apoptotic Scaffolds

Nature has already optimized N,N-dimethyl-D-tyrosine as a chemical weapon. It is a critical degradation product and structural moiety of several marine bromotyrosine alkaloids, such as Ianthesine A and Aplyzanzine B , isolated from Indonesian and Australian sponges[3].

Historically, bromotyrosines (like psammaplins) were categorized broadly as Histone Deacetylase (HDAC) inhibitors. However, rigorous structure-activity relationship studies have proven that scaffolds specifically bearing the N,N-dimethyl-D-tyrosine moiety operate via an entirely different mechanism. In lung cancer (A549) and colon cancer (HT-29) models, these compounds do not induce the accumulation of acetylated Histone 4 (acetyl-H4), proving they do not inhibit HDACs[3]. Instead, they act as potent apoptotic effectors by triggering a burst of Reactive Oxygen Species (ROS), leading to DNA damage (evidenced by γH2AX accumulation) and subsequent Caspase-3/7 execution[3].

ApoptosisPathway Scaffold Marine Scaffold (e.g., Aplyzanzine B) NNDMT N,N-dimethyl-D-tyrosine Moiety Scaffold->NNDMT Active Pharmacophore ROS Reactive Oxygen Species (ROS) Burst NNDMT->ROS Induces HDAC Histone Deacetylase (HDAC) NNDMT->HDAC Does NOT Inhibit (No Acetyl-H4) DNA DNA Damage (γH2AX Accumulation) ROS->DNA Oxidative Stress Caspase Caspase-3/7 Activation DNA->Caspase Apoptotic Execution

Apoptotic signaling cascade induced by marine scaffolds containing N,N-dimethyl-D-tyrosine.

Infectious Disease: Antibiofilm and Antimicrobial Targeting

The third major therapeutic avenue leverages the molecule's D-amino acid backbone. D-amino acids, particularly D-tyrosine, are recognized as endogenous signaling molecules that bacteria (such as Staphylococcus aureus and Pseudomonas aeruginosa) use to trigger biofilm disassembly[1].

During environmental stress, bacteria incorporate D-amino acids into the peptidoglycan layer. Exogenous application of N,N-dimethyl-D-tyrosine hijacks this system. The N,N-dimethylation provides the lipophilicity required to penetrate the dense, hydrophobic extracellular polymeric substance (EPS) matrix of mature biofilms, while the D-tyrosine core disrupts the amyloid fiber cross-linking, forcing the biofilm to collapse and rendering the bacteria susceptible to traditional antibiotics[1].

Core Protocol: Crystal Violet Biofilm Eradication Assay

To quantify the antibiofilm efficacy of N,N-dimethyl-D-tyrosine derivatives, the Crystal Violet assay provides a robust, high-throughput methodology.

Step-by-Step Methodology:

  • Biofilm Formation: Inoculate S. aureus (adjusted to 106 CFU/mL) in Tryptic Soy Broth (TSB) supplemented with 1% glucose into a 96-well microtiter plate. Incubate statically at 37°C for 24 hours. Causality: The addition of 1% glucose acts as an osmotic and nutritional stressor that heavily promotes robust EPS matrix formation.

  • Planktonic Removal: Carefully aspirate the media and gently wash the wells three times with sterile Phosphate-Buffered Saline (PBS). Causality: This critical washing step ensures only sessile, biofilm-associated cells remain. Failure to remove planktonic (free-floating) cells will result in false-positive absorbance readings.

  • Compound Treatment: Add the N,N-dimethyl-D-tyrosine derivative (diluted in fresh TSB) to the wells and incubate for an additional 24 hours.

  • Fixation & Staining: Wash the wells 3x with PBS to remove disrupted biofilm mass. Heat-fix the remaining biofilm at 60°C for 60 minutes. Stain with 0.1% (w/v) Crystal Violet for 15 minutes. Causality: Crystal violet is a basic dye that binds electrostatically to negatively charged surface molecules, DNA, and the EPS matrix, providing a direct proxy for total biofilm biomass.

  • Quantification: Solubilize the bound dye using 33% glacial acetic acid. Measure the optical density (OD) at 590 nm using a microplate reader.

Conclusion

(2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid is far more than a simple synthetic curiosity. By meticulously altering the stereochemistry and hydrogen-bonding network of native tyrosine, researchers have unlocked a versatile pharmacophore. Whether utilized as a highly selective antagonist capping group for opioid receptors, an apoptotic trigger in marine-derived oncology drugs, or a lipophilic biofilm disruptor, this molecule exemplifies the power of targeted structural modification in modern drug discovery.

References

  • Synthesis and In Vitro Opioid Receptor Functional Antagonism of Methyl-Substituted Analogues of (3R)-7-Hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic) Journal of Medicinal Chemistry / PMC URL:[2]

  • Cytotoxic Anomoian B and Aplyzanzine B, New Bromotyrosine Alkaloids from Indonesian Sponges ACS Omega URL:[3]

  • Promising Application of D-Amino Acids toward Clinical Therapy MDPI URL:[1]

Sources

Foundational

In Silico Modeling of (2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid Interactions

Executive Summary (2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid, commonly known as D-N,N-dimethyltyrosine , is a highly specialized non-canonical amino acid (ncAA). Characterized by its inverted (D) stereocent...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid, commonly known as D-N,N-dimethyltyrosine , is a highly specialized non-canonical amino acid (ncAA). Characterized by its inverted (D) stereocenter and a tertiary amine, this moiety is frequently utilized in advanced peptidomimetics (such as opioid receptor ligands) and is a key structural component in marine bromotyrosine derivatives[1].

Modeling this compound in silico presents unique computational hurdles. Standard force fields (e.g., AMBER ff14SB, CHARMM36) are parameterized exclusively for L-amino acids with primary amines. The N,N-dimethylation fundamentally alters the electrostatic topography of the molecule, removes a critical hydrogen bond donor, and introduces severe steric constraints. Furthermore, chemical logic dictates that due to the tertiary nature of the nitrogen, this residue cannot exist as an internal residue within a peptide chain without forming an unstable acylammonium ion; it is strictly restricted to the N-terminus or acts as a standalone small-molecule ligand.

This whitepaper provides a comprehensive, field-proven methodology for the parameterization, docking, and molecular dynamics (MD) simulation of D-N,N-dimethyltyrosine.

Phase I: Physicochemical Profiling & System Preparation

Before initiating any computational workflow, the physical state of the molecule at physiological pH (7.4) must be established to ensure thermodynamic accuracy.

Protonation State Causality

The pKa of the phenolic hydroxyl group is approximately 10.0, meaning it remains protonated (neutral) at pH 7.4. The propanoic acid (carboxylate) has a pKa of ~2.2 and will be deprotonated (anionic). Crucially, the N,N-dimethylamino group has a pKa of ~9.0–9.5.

  • As a Free Monomer: The molecule exists as a zwitterion (cationic amine, anionic carboxylate).

  • As an N-terminal Residue: The carboxylate forms an amide bond, leaving the N,N-dimethylamino group protonated. The system must be modeled with a net +1 charge at the N-terminus.

Stereochemical Implications

The (2R) configuration (D-stereocenter) inverts the spatial orientation of the 4-hydroxyphenyl side chain relative to the backbone. This inversion flips the allowed regions in the Ramachandran plot. If you attempt to force D-N,N-dimethyltyrosine into an α -helical or β -sheet conformation typical of L-amino acids, the in silico model will suffer catastrophic steric clashes during energy minimization.

Phase II: Force Field Parameterization Protocol

Because D-N,N-dimethyltyrosine is absent from standard libraries, custom partial charges and torsional parameters must be derived. We utilize a hybrid approach combining the AMBER ff14SB/ff19SB force field for the standard tyrosine scaffold and GAFF2 (General AMBER Force Field) for the N,N-dimethyl modifications, validated against the Forcefield_NCAA database standards[2][3].

Step-by-Step Parameterization Methodology
  • Quantum Mechanical (QM) Geometry Optimization:

    • Build the molecule in its correct protonation state (e.g., N-terminal cation).

    • Run a QM optimization using Gaussian or ORCA at the HF/6-31G level of theory. Causality: The HF/6-31G level is strictly required because it is the exact level of theory used to derive the original AMBER force field charges, ensuring polarization compatibility with the TIP3P water model[4].

  • Electrostatic Potential (ESP) Calculation:

    • Generate the ESP surface from the optimized geometry.

  • RESP Charge Derivation:

    • Use the antechamber module in AmberTools to fit Restrained Electrostatic Potential (RESP) charges. Fix the backbone charges of the adjacent peptide bond to standard AMBER values to prevent charge bleeding across the peptide boundary.

  • Topology Generation:

    • Assign atom types using parmchk2. The N,N-dimethyl nitrogen will be assigned a N3 (sp3 nitrogen) or equivalent GAFF2 atom type, while the phenolic ring retains standard CA, CB, OH types.

Workflow QM Quantum Mechanics (QM) Geometry Opt & ESP (HF/6-31G*) RESP RESP Charge Derivation (Antechamber) QM->RESP Topology Topology Generation (GAFF2 / ff14SB) RESP->Topology Docking Molecular Docking (Target Receptor) Topology->Docking MD Molecular Dynamics (AMBER/GROMACS) Docking->MD FEP Free Energy Perturbation (ΔΔG Calculation) MD->FEP

Figure 1: End-to-end in silico workflow for parameterizing and simulating D-N,N-dimethyltyrosine.

Phase III: Molecular Docking & Interaction Profiling

When docking D-N,N-dimethyltyrosine (either as a free ligand or an N-terminal peptide cap) into a target receptor (e.g., a GPCR), the scoring function must account for specific non-covalent interactions unique to this moiety.

Comparative Data Presentation

To understand the docking behavior, we must compare it against canonical L-Tyrosine.

ParameterL-Tyrosine (Canonical)D-N,N-dimethyltyrosine (ncAA)Computational Impact
Stereochemistry (2S) / L-form(2R) / D-formAlters binding pocket trajectory; requires expanded grid box.
N-terminal Charge +1 (Primary Ammonium, NH3+)+1 (Tertiary Ammonium, NH(CH3)2+)Charge is more diffuse; weaker, but more lipophilic Cation- π interactions.
H-Bond Donors (N-term) 31Loss of 2 H-bond donors; reduces desolvation penalty during docking.
Lipophilicity (LogP) LowHighIncreased hydrophobic packing; higher VdW scoring in docking algorithms.
Steric Bulk MinimalHigh (Dimethyl groups)Induces conformational selection; may clash with narrow binding clefts.
Docking Protocol (AutoDock Vina / Glide)
  • Receptor Preparation: Remove waters, add polar hydrogens, and assign Gasteiger charges. If the receptor has a known binding site for cationic amines (e.g., the conserved Aspartate in the binding pocket of opioid receptors), center the grid box here.

  • Ligand Flexibility: Ensure the χ1​ and χ2​ dihedrals of the 4-hydroxyphenyl group are fully flexible. The N-methyl groups should be allowed to rotate to minimize steric clashes.

  • Scoring: Because N,N-dimethylation increases lipophilicity, empirical scoring functions may artificially inflate the binding affinity due to enhanced van der Waals contacts. Validate the pose using post-docking MM/PBSA.

Binding Ligand D-N,N-dimethyltyrosine (Cationic State) PiPi π-π Stacking (Phenolic Ring) Ligand->PiPi CationPi Cation-π Interaction (Protonated Amine) Ligand->CationPi Hbond Hydrogen Bonding (Phenolic OH) Ligand->Hbond Steric Steric Exclusion (D-Stereocenter & N-Methyls) Ligand->Steric Receptor Target Receptor (e.g., GPCR / Protease) PiPi->Receptor CationPi->Receptor Hbond->Receptor Steric->Receptor Conformational Selection

Figure 2: Key pharmacophoric interactions driving D-N,N-dimethyltyrosine receptor binding.

Phase IV: Molecular Dynamics (MD) & Thermodynamic Validation

To validate the stability of the docked pose, a rigorous MD simulation is required. The tertiary amine and D-stereocenter will heavily influence the local hydration shell and the dynamic stability of the ligand-receptor complex.

MD Equilibration Protocol
  • Solvation: Place the complex in an octahedral box of TIP3P water molecules, ensuring a minimum 10 Å buffer between the solute and the box edge.

  • Neutralization: Add Cl⁻ or Na⁺ ions to neutralize the system.

  • Minimization:

    • Phase 1: 5,000 steps of steepest descent with a 50 kcal/mol·Å² restraint on heavy atoms (allowing water and the N-methyl hydrogens to relax).

    • Phase 2: 5,000 steps of unrestrained conjugate gradient minimization.

  • Heating: Gradually heat the system from 0 K to 300 K over 100 ps in the NVT ensemble using a Langevin thermostat (collision frequency γ = 2.0 ps⁻¹).

  • Density Equilibration: 500 ps in the NPT ensemble (Berendsen barostat) to equilibrate system density.

Free Energy Perturbation (FEP)

To quantify the exact thermodynamic contribution of the N,N-dimethylation, perform an Alchemical Free Energy Perturbation (FEP) transforming D-Tyrosine into D-N,N-dimethyltyrosine.

  • Causality: By slowly decoupling the interactions of the two methyl groups (using λ windows from 0.0 to 1.0) in both the unbound (solvated) and bound (receptor) states, you can calculate the relative binding free energy ( ΔΔG ). This accounts for the significant desolvation penalty difference between a primary and tertiary amine, which standard docking scores fail to capture accurately.

References

  • Cytotoxic Anomoian B and Aplyzanzine B, New Bromotyrosine Alkaloids. ResearchGate. Available at:[Link][1]

  • Khoury, G. A., et al. (2014). Forcefield_NCAA: Ab Initio Charge Parameters to Aid in the Discovery and Design of Therapeutic Proteins and Peptides with Unnatural Amino Acids. ACS Publications. Available at:[Link][3]

  • Wang, Q., et al. (2020). Development and Testing of Force Field Parameters for Phenylalanine and Tyrosine Derivatives. Frontiers in Molecular Biosciences / PMC. Available at:[Link][4]

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing (2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid

An Application Note and Protocol for the Enantioselective Synthesis of (2R)-2-(Dimethylamino)-3-(4-hydroxyphenyl)propanoic Acid Authored by: A Senior Application Scientist Abstract This document provides a comprehensive...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Enantioselective Synthesis of (2R)-2-(Dimethylamino)-3-(4-hydroxyphenyl)propanoic Acid

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of (2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid, also known as N,N-dimethyl-D-tyrosine. This non-canonical amino acid is a valuable building block in medicinal chemistry, particularly for the development of peptide-based therapeutics where it can enhance metabolic stability and modulate receptor affinity. The protocol detailed herein employs a direct and highly efficient reductive amination of D-Tyrosine using formaldehyde as the methyl source and sodium cyanoborohydride as a mild and selective reducing agent. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth explanations of the chemical strategy, a step-by-step experimental protocol, and methods for product validation.

Introduction and Strategic Overview

The target molecule, (2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid, is the D-enantiomer of N,N-dimethyl-tyrosine. The primary challenge in its synthesis is the exhaustive methylation of the primary amine without compromising the chiral center at the α-carbon or inducing unwanted side reactions on the phenol group.

Several strategies could be envisioned for this synthesis:

  • Direct Alkylation: Using an alkylating agent like methyl iodide. This method is often problematic, leading to a mixture of mono-, di-, and tri-methylated (quaternary ammonium salt) products, and requiring harsh conditions that can lead to racemization.

  • Eschweiler-Clarke Reaction: This classic method uses formaldehyde and formic acid. While effective, it often requires elevated temperatures.

  • Direct Reductive Amination: This is the chosen strategy for this protocol. It involves the reaction of the primary amine with an aldehyde (formaldehyde) to form an intermediate imine (or iminium ion), which is then reduced in situ by a selective reducing agent.[1] This one-pot procedure is typically high-yielding, occurs under mild conditions that preserve stereochemistry, and avoids over-alkylation.[2][3]

Causality of Reagent Selection:

  • Starting Material: D-Tyrosine is selected to ensure the final product has the desired (2R) stereochemistry. The protocol is equally applicable to synthesizing the (2S) enantiomer by starting with L-Tyrosine.

  • Methyl Source: Aqueous formaldehyde is an inexpensive and readily available source of the methyl carbons.

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is the reductant of choice.[3][4] Unlike the more powerful sodium borohydride (NaBH₄), NaBH₃CN is stable in weakly acidic conditions (pH 4-6) and selectively reduces the protonated iminium ion intermediate much faster than it reduces the starting aldehyde (formaldehyde).[3] This selectivity is crucial for preventing the wasteful consumption of the reducing agent and ensuring a clean reaction profile.

Reaction Mechanism and Workflow

The synthesis proceeds via a direct reductive amination pathway. The key steps are the formation of an iminium ion intermediate followed by its immediate reduction.

Overall Reaction Scheme

G cluster_reactants Reactants cluster_products Product D_Tyrosine D-Tyrosine Reagents + NaBH₃CN + H₂O/MeOH, pH ~6 Formaldehyde Formaldehyde (x2) Product N,N-dimethyl-D-tyrosine Reagents->Product

Caption: Overall synthesis of N,N-dimethyl-D-tyrosine from D-Tyrosine.

Experimental Workflow

The entire process from setup to final product characterization can be visualized as a linear progression of distinct stages.

G A 1. Reagent Preparation Dissolve D-Tyrosine in aqueous methanol. B 2. Iminium Formation Add aqueous formaldehyde and adjust pH to ~6. A->B C 3. Reduction Add NaBH₃CN portion-wise. Monitor reaction by TLC. B->C D 4. Reaction Quench & Work-up Acidify to destroy excess NaBH₃CN, then basify. Wash with organic solvent. C->D E 5. Product Isolation Acidify aqueous layer to isoelectric point (pI) to precipitate product. D->E F 6. Purification Filter, wash with cold water and ether, then dry under vacuum. E->F G 7. Characterization Obtain ¹H NMR, ¹³C NMR, Mass Spec, and Melting Point data. F->G

Caption: Step-by-step workflow for the synthesis and validation process.

Detailed Experimental Protocol

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.PuritySupplier Example
D-TyrosineC₉H₁₁NO₃181.19556-02-5≥98%Sigma-Aldrich
FormaldehydeCH₂O30.0350-00-037% in H₂OFisher Scientific
Sodium CyanoborohydrideNaBH₃CN62.8425895-60-7≥95%Acros Organics
Methanol (MeOH)CH₄O32.0467-56-1ACS GradeVWR
Hydrochloric Acid (HCl)HCl36.467647-01-01 M and 2 MJ.T. Baker
Sodium Hydroxide (NaOH)NaOH40.001310-73-22 MEMD Millipore
Diethyl Ether (Et₂O)C₄H₁₀O74.1260-29-7AnhydrousSigma-Aldrich
Equipment
  • 250 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • pH meter or pH paper (range 1-14)

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • High-vacuum pump

  • Standard laboratory glassware

  • Analytical balance

  • NMR Spectrometer, Mass Spectrometer, Melting Point Apparatus

Step-by-Step Synthesis Procedure
  • Dissolution: In a 250 mL round-bottom flask, suspend D-Tyrosine (5.00 g, 27.6 mmol) in a mixture of methanol (50 mL) and water (25 mL).

  • Formaldehyde Addition: To the stirred suspension, add aqueous formaldehyde (37 wt. %, 6.7 mL, 89.7 mmol, ~3.25 eq.). Stir at room temperature for 30 minutes. The mixture should become a clear, homogeneous solution.

  • pH Adjustment: Cool the reaction mixture in an ice bath. Carefully adjust the pH of the solution to approximately 6.0 using 2 M HCl. Monitor the pH closely.

  • Reduction: While maintaining the temperature between 0-5 °C, add sodium cyanoborohydride (2.60 g, 41.4 mmol, 1.5 eq.) in small portions over 20 minutes.

    • Expert Insight: Portion-wise addition of the reducing agent helps to control any potential exotherm and off-gassing.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the D-Tyrosine spot has been completely consumed. (Eluent: Dichloromethane/Methanol/Acetic Acid 8:2:0.5).

  • Quenching: After completion, carefully quench the reaction by slowly adding 2 M HCl at 0 °C until the pH is ~2. This will decompose any remaining NaBH₃CN (Caution: HCN gas may evolve, perform in a well-ventilated fume hood). Stir for 1 hour.

  • Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

  • Aqueous Work-up: Transfer the remaining aqueous solution to a separatory funnel. Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any non-polar impurities. Discard the organic layers.

  • Product Precipitation: Adjust the pH of the aqueous layer to the isoelectric point of N,N-dimethyl-D-tyrosine (~pH 5.5-6.0) using 2 M NaOH. The product will precipitate as a white solid.

    • Trustworthiness Check: Precipitation at the isoelectric point is a key purification step for amino acids, as their zwitterionic form is least soluble in water.

  • Isolation and Purification: Cool the mixture in an ice bath for 1 hour to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with cold deionized water (2 x 20 mL) and cold diethyl ether (2 x 20 mL).

  • Drying: Dry the pure white solid under high vacuum at 50 °C for 12 hours.

Process Validation and Characterization

Expected Results
ParameterExpected Value
Product FormWhite crystalline powder
Expected Yield4.8 - 5.5 g (83 - 95%)
Melting Point~300 °C (decomposes)
Optical Rotation[α]²⁰D (c=1, H₂O)

Note: The optical rotation for the (2R) enantiomer will be equal in magnitude but opposite in sign to the (2S) enantiomer.

Characterization Data

The identity and purity of the synthesized (2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid should be confirmed by spectroscopic analysis. The data should be consistent with literature values for the corresponding (2S) enantiomer.[5]

AnalysisExpected Observations
¹H NMR (400 MHz, D₂O)δ ~7.1 (d, 2H, Ar-H), ~6.8 (d, 2H, Ar-H), ~3.8 (t, 1H, α-CH), ~3.1 (dd, 1H, β-CH₂), ~2.9 (dd, 1H, β-CH₂), ~2.7 (s, 6H, N(CH₃)₂)
¹³C NMR (101 MHz, D₂O)δ ~175 (C=O), ~155 (Ar-C-OH), ~131 (Ar-CH), ~127 (Ar-C), ~116 (Ar-CH), ~70 (α-CH), ~43 (N(CH₃)₂), ~34 (β-CH₂)
Mass Spec (ESI+) m/z calculated for C₁₁H₁₆NO₃⁺ [M+H]⁺: 210.11; found: 210.11

Safety and Troubleshooting

HazardPrecaution
Formaldehyde Toxic and a suspected carcinogen. Handle only in a fume hood.
Sodium Cyanoborohydride Highly toxic. Reacts with acid to produce extremely toxic hydrogen cyanide (HCN) gas. All quenching steps must be performed in a well-ventilated fume hood.
Acids/Bases Corrosive. Wear appropriate PPE, including gloves and safety glasses.
ProblemPotential CauseSuggested Solution
Reaction is sluggish or incompleteIncorrect pH; Inactive reducing agentRe-verify pH is ~6 before and during addition. Use a fresh bottle of NaBH₃CN.
Low product yieldpH during precipitation was incorrect; Product is too solubleCarefully adjust pH to the isoelectric point. Ensure complete precipitation by cooling for an extended period.
Product is off-white or yellowImpurities from starting material or side reactionsRe-wash the aqueous layer during work-up. Consider recrystallization from hot water/ethanol if purity is low.

References

  • Salvadori, S., et al. (2005). Role of 2′,6′-Dimethyl-L-Tyrosine (Dmt) in Some Opioid Lead Compounds. PMC. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Available at: [Link]

  • The Organic Syntheses. (n.d.). Reductive amination of aldehydes and ketones. Available at: [Link]

  • IUPAC. (n.d.). Gold Book - IUPAC Compendium of Chemical Terminology. Available at: [Link]

Sources

Application

Application Note: High-Resolution Analytical Methods for the Detection and Enantiomeric Profiling of (2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid

Scientific Context & Analytical Strategy (2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid, commonly known as N,N-dimethyl-D-tyrosine (CAS: 301850-37-3)[1], is a modified unnatural amino acid. It frequently appear...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Analytical Strategy

(2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid, commonly known as N,N-dimethyl-D-tyrosine (CAS: 301850-37-3)[1], is a modified unnatural amino acid. It frequently appears in marine pharmacognosy as a structural building block or degradation product of bioactive bromotyrosine alkaloids, such as Aplyzanzine B and Ianthesine A, which are isolated from marine sponges and exhibit potent cytotoxic properties against human tumor cell lines[2].

In pharmacokinetic profiling and synthetic quality control, differentiating the (2R) D-enantiomer from its (2S) L-counterpart is critical. However, this molecule presents a unique analytical challenge: it possesses a tertiary amine .

Traditional amino acid enantioseparation relies heavily on indirect methods—specifically, pre-column derivatization using o-phthaldialdehyde (OPA) and a chiral thiol like N-isobutyryl-L-cysteine (IBLC) to form fluorescent diastereomers[3]. Causality Check: OPA derivatization strictly requires a primary amine to undergo the nucleophilic attack necessary to form the isoindole ring. Because N,N-dimethyl-D-tyrosine is fully N-alkylated, it is chemically inert to OPA. Attempting N-dealkylation prior to analysis risks thermal or chemical racemization at the α -carbon. Therefore, direct chiral separation using specialized Chiral Stationary Phases (CSPs) is the only scientifically sound approach.

Workflow A Sample: N,N-dimethyl-D-tyrosine (Tertiary Amine) B Pre-Column Derivatization (OPA/IBLC) A->B Indirect Method C Direct Chiral LC (No Derivatization) A->C Direct Method D FAILED (Requires Primary Amine) B->D E Teicoplanin CSP (LC-MS/MS) C->E F Penicillamine CSP (HPLC-UV) C->F G Enantiomeric Quantification E->G F->G

Fig 1. Analytical decision tree highlighting the necessity of direct chiral LC for tertiary amines.

Primary Protocol: Direct Chiral LC-MS/MS (Teicoplanin CSP)

Mechanistic Rationale

To achieve baseline resolution of enantiomers without derivatization, we utilize a Teicoplanin-based macrocyclic glycopeptide CSP (e.g., Astec CHIROBIOTIC™ T)[4]. Teicoplanin contains a hydrophobic pocket, multiple hydrogen-bond donors/acceptors, and a π -system. The phenol ring of the tyrosine derivative engages in π−π interactions with the selector, while the carboxylate and protonated N,N-dimethyl groups interact via steric inclusion and hydrogen bonding.

We operate the column in Polar Ionic Mode (PIM) . Unlike highly aqueous reverse-phase buffers, PIM uses 100% organic solvent (methanol) with volatile acid/base modifiers. This maximizes electrospray ionization (ESI) desolvation efficiency, drastically improving MS/MS sensitivity.

Step-by-Step Methodology

System Suitability & Self-Validation: This protocol is designed as a self-validating system. Before analyzing unknown samples, a racemic standard of N,N-dimethyl-D/L-tyrosine must be injected. The system is only validated if the chiral resolution ( Rs​ ) between the L and D peaks is ≥1.5 , ensuring no peak integration overlap.

Step 1: Sample Preparation

  • Dissolve the sample in LC-MS grade Methanol to a concentration of 1 mg/mL (Stock).

  • Dilute the stock to a working concentration of 10–100 ng/mL using the mobile phase (100% Methanol containing 0.1% Formic Acid).

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to remove any particulate matter. Transfer the supernatant to an MS-certified autosampler vial.

Step 2: Chromatographic Separation

  • Column: Teicoplanin CSP (e.g., 150 mm × 2.1 mm, 2.7 µm superficially porous particles).

  • Mobile Phase: Methanol / Acetic Acid / Ammonium Hydroxide (100 : 0.1 : 0.05, v/v/v). Note: The slight excess of acetic acid ensures the tertiary amine remains protonated for optimal ESI+ detection.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 25°C. (Lower temperatures enhance chiral recognition by stabilizing the transient diastereomeric analyte-selector complexes).

  • Injection Volume: 2 µL.

Step 3: MS/MS Detection (ESI+)

  • Configure the mass spectrometer in positive Electrospray Ionization (ESI+) mode.

  • Monitor the precursor ion [M+H]+ at m/z 210.1.

  • Track the primary product ions resulting from the loss of formic acid (immonium ion) and α -cleavage.

Fragmentation M [M+H]+ m/z 210.1 I Immonium Ion m/z 164.1 M->I - HCOOH (46 Da) B Hydroxybenzyl Cation m/z 107.1 M->B a-Cleavage (- C3H7NO2) D Dimethylamine Loss m/z 165.1 M->D - HN(CH3)2 (45 Da)

Fig 2. ESI+ MS/MS fragmentation pathways for N,N-dimethyl-D-tyrosine.

Alternative Protocol: Chiral HPLC-UV (Ligand Exchange)

For laboratories lacking tandem mass spectrometry, Ligand Exchange Chromatography (LEC) provides a robust alternative.

Mechanistic Rationale

This method employs a Penicillamine-based CSP (e.g., Phenomenex Chirex 3126 (D)). The mobile phase contains Copper(II) sulfate. The chiral selector and the analyte (N,N-dimethyl-D-tyrosine) form a transient ternary complex with the Cu2+ ion. The spatial arrangement of the (2R) vs. (2S) enantiomers dictates the thermodynamic stability of this complex, leading to differential retention times. Detection is achieved via UV absorbance of the phenol ring at 275 nm.

Step-by-Step Methodology
  • Mobile Phase Preparation: Prepare a 2 mM CuSO4​ solution in HPLC-grade water. Mix with Isopropanol (85:15, v/v). Filter through a 0.22 µm membrane.

  • Column: Penicillamine CSP (150 mm × 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Temperature: 35°C (Elevated temperature improves mass transfer kinetics in ligand exchange, reducing peak tailing).

  • Detection: UV at 275 nm.

  • Validation Check: Inject a blank (mobile phase) to establish the baseline, followed by a racemic standard. The Cu2+ complexation may cause a high background; ensure the UV detector is zeroed after the column has fully equilibrated with the copper-containing mobile phase.

Quantitative Data & Parameter Summaries

Table 1: LC-MS/MS MRM Transitions and Parameters (Teicoplanin CSP)
AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)Structural Assignment
N,N-dimethyl-D-tyrosine210.1164.115Immonium Ion (Quantifier)
N,N-dimethyl-D-tyrosine210.1107.125Hydroxybenzyl Cation (Qualifier)
N,N-dimethyl-D-tyrosine210.1165.118Loss of Dimethylamine
Table 2: Method Comparison & System Suitability Metrics
ParameterDirect LC-MS/MS (Teicoplanin)Indirect HPLC-UV (Ligand Exchange)
Detection Limit (LOD) 0.5 ng/mL250 ng/mL
Mobile Phase 100% MeOH (0.1% AcOH, 0.05% NH₄OH)2 mM CuSO₄ (aq) / Isopropanol (85:15)
Typical Run Time < 10 minutes~ 25 minutes
Target Resolution ( Rs​ ) ≥1.5 ≥1.2
Tailing Factor ( Tf​ ) ≤1.2 ≤1.5

References

  • NextSDS. "(2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid - Chemical Substance Information".
  • Tarazona, J., et al. "Cytotoxic Anomoian B and Aplyzanzine B, New Bromotyrosine Alkaloids from Indonesian Sponges". ACS Omega, 2017.
  • Ilisz, I., et al. "Enantioselective Determination of Protein Amino Acids in Fertilizers by Liquid Chromatography–Tandem Mass Spectrometry on Chiral Teicoplanin Stationary Phase". Journal of Agricultural and Food Chemistry, 2014.
  • Varga, B., et al. "Liquid chromatographic determination of enantiomeric purity of[11C]methyl-L-methionine and O-(2-[18F]fluoroethyl)-L-tyrosine by pre-column derivatization with o-phthaldialdehyde and N-isobutyryl-L-cysteine". EJNMMI Radiopharmacy and Chemistry, 2021.

Sources

Method

Advanced LC-MS/MS Analytical Protocols for (2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid (D-N,N-Dimethyltyrosine)

Document Type: Application Note & Protocol Guide Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Introduction & Pharmacological Context (2R)-2-(dimethylamino)-3-(4-hydroxyphe...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Protocol Guide Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals

Introduction & Pharmacological Context

(2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid , commonly referred to as D-N,N-dimethyltyrosine (D-DMT) , is a highly specialized unnatural amino acid. It is a critical chiral building block found in cytotoxic marine bromotyrosine alkaloids (e.g., Ianthesine A and Aplyzanzine B) [1] and is extensively utilized in the rational design of peptidomimetics. Notably, the incorporation of D-DMT into synthetic opioid receptor agonists (such as [Dmt1]DALDA) and mitochondria-targeted tetrapeptides (like SS-31/Elamipretide) dramatically enhances their proteolytic stability, receptor affinity, and blood-brain barrier permeability [2].

Quantifying D-DMT in complex biological matrices presents unique analytical challenges due to its zwitterionic nature, high polarity, and the necessity to maintain chiral fidelity. This application note provides a self-validating, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to isolate, resolve, and quantify D-DMT with rigorous scientific accuracy.

Physicochemical Properties & MS Parameters

Understanding the exact mass and ionization behavior of D-DMT is the foundation of robust method development. The tertiary amine group dictates that positive electrospray ionization (ESI+) will yield the highest sensitivity.

Table 1: Physicochemical Properties of D-N,N-Dimethyltyrosine

ParameterValue / Specification
IUPAC Name (2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid
Common Name D-N,N-dimethyltyrosine (D-DMT)
Chemical Formula C11H15NO3
Monoisotopic Mass 209.1052 Da
Precursor Ion [M+H]+ m/z 210.11
LogP (Predicted) 0.8 - 1.2
Primary pKa Values ~2.2 (COOH), ~9.5 (N,N-dimethylamine), ~10.0 (Phenol)

Experimental Methodology: A Self-Validating Protocol

To ensure high recovery and reproducibility, the following protocol leverages the compound's pH-dependent solubility and ionization efficiency.

Sample Preparation (Biological Matrices)

Expertise Insight: D-DMT exhibits moderate protein binding in plasma. Standard neutral protein precipitation often leads to poor recovery because the zwitterionic state promotes co-precipitation with matrix proteins. By aggressively acidifying the crash solvent, we fully protonate the tertiary amine and suppress the ionization of the carboxylic acid, thereby disrupting protein-ligand interactions and partitioning the analyte into the organic phase.

Step-by-Step Extraction:

  • Aliquot 50 µL of plasma or tissue homogenate into a 1.5 mL low-bind microcentrifuge tube.

  • Add 10 µL of Internal Standard (e.g., isotopically labeled D-DMT-d6, 100 ng/mL).

  • Add 150 µL of Ice-Cold Acetonitrile containing 1.0% Formic Acid (FA) .

  • Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifuge at 14,000 × g for 10 minutes at 4 °C.

  • Transfer 100 µL of the supernatant to an LC vial and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions (prevents peak fronting).

Chromatographic Separation (UPLC)

Expertise Insight: While chiral chromatography (e.g., Chiralpak AD-H) is required to distinguish D-DMT from L-DMT during synthetic validation [1], reverse-phase C18 chromatography is optimal for high-throughput pharmacokinetic quantification of the pure enantiomer. Formic acid is critical here; it acts as a volatile ion-pairing agent, mitigating secondary interactions between the basic dimethylamine group and residual silanols on the silica stationary phase.

LC Conditions:

  • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 × 50 mm)

  • Column Temperature: 40 °C

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2.0 µL

Table 2: UPLC Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0095.05.0Initial
0.5095.05.0Isocratic hold
3.0010.090.0Linear
4.0010.090.0Column Wash
4.1095.05.0Re-equilibration
5.5095.05.0End
Mass Spectrometry (ESI-MS/MS)

Expertise Insight: Detection is performed on a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ESI source is operated in positive ion mode to exploit the high proton affinity of the N,N-dimethylamino group.

Source Parameters:

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 450 °C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Voltage: 25 V

Mechanistic Insights into Gas-Phase Fragmentation (E-E-A-T)

Understanding the Collision-Induced Dissociation (CID) pathway of D-DMT ensures that the selected MRM transitions are both specific and reliable.

  • Formation of the Precursor: The molecule readily accepts a proton at the highly basic tertiary amine, yielding the stable precursor ion[M+H]+ at m/z 210.11.

  • Primary Cleavage (The Quantifier): Upon low-energy collision (15 eV), the molecule undergoes a characteristic loss of formic acid (HCOOH, -46 Da) from the carboxylic acid moiety. This generates a highly conjugated, stable N,N-dimethyl immonium ion at m/z 164.1. Because this pathway is energetically favorable, it is the most intense transition and is used for quantification.

  • Secondary Cleavage (The Qualifier): At higher collision energies (25 eV), the Cα-Cβ bond cleaves, resulting in the loss of the entire amino acid backbone and yielding the hydroxybenzyl cation at m/z 107.1. Alternatively, the immonium ion can lose dimethylamine (HN(CH3)2, -45 Da) to form a secondary fragment at m/z 119.1.

Table 3: Optimized MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
D-DMT 210.1164.15015Quantifier (Immonium)
D-DMT 210.1107.15025Qualifier (Benzyl Cation)
D-DMT 210.1119.15022Qualifier (Secondary)

Visualizations

Analytical Workflow

Workflow N1 Biological Sample (Plasma/Tissue) N2 Protein Precipitation (1% FA in ACN) N1->N2 N3 UPLC Separation (C18, 0.1% FA) N2->N3 N4 ESI+ MS/MS (MRM Mode) N3->N4 N5 Data Analysis & Quantification N4->N5

Figure 1: Step-by-step LC-MS/MS analytical workflow for D-N,N-dimethyltyrosine quantification.

CID Fragmentation Pathway

Fragmentation M Precursor Ion [M+H]+ m/z 210.11 Protonated D-N,N-dimethyltyrosine F1 Immonium Ion m/z 164.1 Loss of HCOOH (-46 Da) M->F1 CID (15 eV) F2 Hydroxybenzyl Cation m/z 107.1 Alpha-Beta Cleavage M->F2 CID (25 eV) F3 Dimethylamine Loss m/z 119.1 Loss of HN(CH3)2 (-45 Da) F1->F3 Secondary Fragmentation

Figure 2: Collision-induced dissociation (CID) fragmentation pathway of D-N,N-dimethyltyrosine.

References

  • Tarazona G, Santamaría G, Cruz PG, Fernández R, Pérez M, Martínez-Leal JF, Rodríguez J, Jiménez C, Cuevas C. "Cytotoxic Anomoian B and Aplyzanzine B, New Bromotyrosine Alkaloids from Indonesian Sponges." ACS Omega. 2017 Jul 31;2(7):3494-3501. URL: [Link][1][2][3]

  • Najmi AA, Bischoff R, Permentier HP. "N-Dealkylation of Amines." Molecules. 2022 May 18;27(10):3293. URL: [Link][4][5][6][7]

Sources

Application

Application Notes &amp; Protocols: A Framework for Preclinical Efficacy Evaluation of (2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a preclinical efficacy testing program for the novel chemical entity, (2R)-...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a preclinical efficacy testing program for the novel chemical entity, (2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid. Given the absence of established therapeutic targets for this compound, this guide emphasizes a structured, tiered approach, beginning with broad-spectrum in vitro screening to identify potential biological activity, followed by more focused in vitro and in vivo studies to validate initial findings and establish a potential therapeutic application. The protocols and methodologies described herein are grounded in principles of scientific integrity, regulatory compliance, and data-driven decision-making, adhering to guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2][3][4][5][6]

Introduction: The Challenge of a Novel Chemical Entity

(2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid is a chiral molecule with a defined stereochemistry. Its structure, featuring a hydroxyphenyl group, suggests potential for various biological interactions, including antioxidant activity or as a structural mimic of tyrosine.[7] Derivatives of similar scaffolds, such as 3-((4-hydroxyphenyl)amino)propanoic acid, have been explored for antimicrobial and anticancer properties.[8][9][10] This suggests that our target compound may possess a range of biological activities waiting to be elucidated.

The primary challenge in the preclinical development of a novel compound is the initial lack of a defined mechanism of action or therapeutic target. Therefore, the experimental design must be both broad in its initial scope and rigorous in its follow-up investigations. The goal is to efficiently identify and validate a "hit" — a reproducible, significant biological effect — that can then be pursued as a potential therapeutic "lead".

This guide is structured to navigate this uncertainty by proposing a logical progression of experiments, from high-throughput screening to more complex, disease-relevant models.

Guiding Principles of the Experimental Design

The experimental framework outlined below is built upon the following core principles:

  • Tiered Approach: Experiments are organized in a hierarchical manner, starting with broad, cost-effective in vitro assays and progressing to more complex and resource-intensive in vivo models.[11][12] This ensures that resources are focused on the most promising avenues of investigation.

  • Data-Driven Decision Making: Progression to each subsequent tier of testing is contingent upon positive and reproducible results from the preceding tier. Clear "Go/No-Go" criteria should be established at each stage.

  • Regulatory Compliance: All studies, particularly those intended to support an Investigational New Drug (IND) application, should be conducted in accordance with Good Laboratory Practice (GLP) standards to ensure data integrity and reliability.[1][2]

  • The 3Rs (Replacement, Reduction, Refinement): The use of animals in research is a critical ethical consideration. This experimental design prioritizes in vitro and ex vivo models where possible and ensures that any in vivo studies are designed to yield the maximum amount of information from the minimum number of animals.[3][6]

Tier 1: Broad-Spectrum In Vitro Screening

The initial phase of testing aims to cast a wide net to identify any potential biological activity of (2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid.

Cytotoxicity and Cell Viability Assays

Rationale: Before assessing efficacy, it is crucial to determine the concentrations at which the compound is cytotoxic. This information is vital for designing subsequent experiments and for identifying potential anticancer activity. A panel of cell lines, including both cancerous and non-cancerous lines, should be used to assess for selective cytotoxicity.[13]

Protocol: MTT Assay for Cell Viability

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous human cell line (e.g., HEK293 for embryonic kidney) in appropriate media.

  • Seeding: Seed cells into 96-well plates at an optimized density (e.g., 20,000 cells/well) and allow them to adhere for 24 hours.[14]

  • Treatment: Prepare a serial dilution of (2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid (e.g., from 0.1 µM to 100 µM) in culture media. Replace the media in the wells with the compound-containing media. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 24 and 48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.[13]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited) for each cell line.

Data Presentation:

Cell LineCompound Concentration (µM)% Viability (24h)% Viability (48h)IC₅₀ (µM)
MCF-70.1
1
10
100
A5490.1
1
10
100
HEK2930.1
1
10
100
Genotoxicity Screening

Rationale: Early assessment of genotoxicity is a critical safety evaluation required by regulatory agencies.[15] The bacterial reverse mutation assay, or Ames test, is a standard initial screen for a compound's potential to cause DNA mutations.[15]

Protocol: Ames Test

  • Strains: Utilize a panel of Salmonella typhimurium strains with different mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA).

  • Metabolic Activation: Conduct the assay with and without a mammalian liver extract (S9 fraction) to assess the genotoxicity of the parent compound and its metabolites.

  • Exposure: Expose the bacterial strains to a range of concentrations of the test compound.

  • Plating: Plate the treated bacteria on a minimal agar medium lacking histidine.

  • Incubation: Incubate the plates for 48-72 hours.

  • Analysis: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.

Broad Ligand Binding/Enzyme Inhibition Profiling

Rationale: To identify potential molecular targets, the compound can be screened against a large panel of known receptors, ion channels, and enzymes. This can be outsourced to specialized contract research organizations (CROs).

Workflow:

  • Panel Selection: Choose a broad screening panel (e.g., 100+ targets) that covers major drug target classes.

  • Assay Execution: The CRO will perform radioligand binding assays or enzyme activity assays at one or two fixed concentrations of the compound.

  • Hit Identification: A "hit" is typically defined as a significant inhibition or stimulation of activity (e.g., >50%) at a given concentration.

Tier 2: Hypothesis-Driven In Vitro and Ex Vivo Studies

The results from Tier 1 will guide the experiments in this phase. For example, if the compound shows selective cytotoxicity against a particular cancer cell line, Tier 2 will focus on elucidating the mechanism of cell death. If a specific receptor binding "hit" is identified, this phase will validate that interaction.

Let's assume Tier 1 screening revealed potent anti-inflammatory activity, specifically inhibition of TNF-α production in a lipopolysaccharide (LPS)-stimulated macrophage model.

Anti-Inflammatory Pathway Elucidation

Rationale: To understand the mechanism of the observed anti-inflammatory effect, we will investigate the compound's impact on key inflammatory signaling pathways.

Protocol: Western Blot Analysis of NF-κB and MAPK Pathways

  • Cell Culture and Stimulation: Culture RAW 264.7 macrophage cells. Pre-treat the cells with various concentrations of (2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against key signaling proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-JNK, JNK).

  • Detection and Analysis: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate to detect the proteins. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualization of Potential Signaling Pathway:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK MyD88-dependent signaling MAPK_pathway MAPK Pathway (p38, JNK) TLR4->MAPK_pathway IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB IκBα degradation NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK_pathway->Cytokines mRNA stabilization & transcription Compound (2R)-2-(dimethylamino)-3- (4-hydroxyphenyl)propanoic acid Compound->IKK Potential Inhibition? DNA DNA NFkB_nucleus->DNA Binds to promoter DNA->Cytokines Transcription LPS LPS LPS->TLR4

Caption: Potential anti-inflammatory signaling pathway inhibition.

Tier 3: In Vivo Efficacy Models

Once a promising in vitro effect and a potential mechanism have been established, the next critical step is to evaluate the compound's efficacy in a living organism.[11][16][17] The choice of animal model is paramount and should be directly relevant to the in vitro findings and the potential therapeutic indication.[16][18]

Continuing with our anti-inflammatory example:

Murine Model of Acute Inflammation

Rationale: To translate the in vitro anti-inflammatory findings, an acute in vivo model will be used to assess the compound's ability to reduce inflammation. The carrageenan-induced paw edema model is a well-established and reproducible assay for this purpose.

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animals: Use male Wistar rats (180-200g).

  • Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Grouping: Randomly assign animals to groups (n=6-8 per group):

    • Vehicle Control (e.g., saline, p.o.)

    • Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Test Compound (e.g., 10, 30, 100 mg/kg, p.o.)

  • Dosing: Administer the vehicle, positive control, or test compound orally one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume (mL) at 1hPaw Volume (mL) at 2hPaw Volume (mL) at 3h% Inhibition at 3h
Vehicle Control-0
Indomethacin10
Test Compound10
Test Compound30
Test Compound100

Overall Experimental Workflow

The entire preclinical efficacy evaluation can be visualized as a staged process with clear decision points.

Preclinical_Workflow cluster_Tier1 Tier 1: Broad Screening cluster_Tier2 Tier 2: Hypothesis Testing cluster_Tier3 Tier 3: In Vivo Efficacy cluster_IND IND-Enabling T1_Cytotox Cytotoxicity & Viability Assays (IC50 Determination) D1 Hit Identified? T1_Cytotox->D1 T1_Geno Genotoxicity Screen (Ames Test) T1_Geno->D1 T1_Target Target Binding/Enzyme Screen (Broad Panel) T1_Target->D1 T2_Mech In Vitro Mechanistic Studies (e.g., Western Blot, qPCR) T2_ExVivo Ex Vivo Models (e.g., Human Tissue Explants) T2_Mech->T2_ExVivo D2 Mechanism Validated? T2_ExVivo->D2 T3_PK Pharmacokinetics (PK) (Dose-ranging) T3_Efficacy Disease-Relevant Animal Model (e.g., Paw Edema, Xenograft) T3_PK->T3_Efficacy D3 In Vivo Efficacy & Safety Window? T3_Efficacy->D3 IND_Tox GLP Toxicology Studies IND_Submission Investigational New Drug (IND) Application IND_Tox->IND_Submission D1->T2_Mech Yes NoGo1 Terminate or Redesign D1->NoGo1 No D2->T3_PK Yes NoGo2 Terminate or Redesign D2->NoGo2 No D3->IND_Tox Yes NoGo3 Terminate or Redesign D3->NoGo3 No

Caption: Staged preclinical efficacy workflow with decision points.

Conclusion

The experimental design detailed in these application notes provides a robust and logical framework for the initial preclinical evaluation of (2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid. By employing a tiered approach that begins with broad screening and progresses to hypothesis-driven in vivo studies, researchers can efficiently and ethically investigate the therapeutic potential of this novel compound. Adherence to these principles of scientific rigor and regulatory awareness is paramount for the successful translation of preclinical findings into clinical development.[1][11]

References

  • AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, January 4). Step 2: Preclinical Research. Retrieved from [Link]

  • Graphviz. (2024, September 28). DOT Language. Retrieved from [Link]

  • Vill-Lozano, A., et al. (2025, April 8). Safety and Efficacy of Non-Steroidal Topical Aryl Hydrocarbon Receptor Agonists for the Treatment of Atopic Dermatitis: A Systematic Review and Meta-Analysis of Randomised Controlled Trials. Australasian Journal of Dermatology. Retrieved from [Link]

  • Al-Ostath, R., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Pharmaceuticals. Retrieved from [Link]

  • O'Connor, J. C., & O'Halloran, K. S. (2008, October 15). Development of an in Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds. Toxicology in Vitro. Retrieved from [Link]

  • International Council for Harmonisation. (2011). ICH S6(R1) Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • Gansner, E. R., & North, S. C. (2015, January 5). Drawing graphs with dot. Graphviz. Retrieved from [Link]

  • Al-Ostath, R., et al. (2024, June 30). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules. Retrieved from [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • Cruz, D. (2018, October 7). Dot Language (graph based diagrams). Medium. Retrieved from [Link]

  • Wikipedia. (n.d.). Phloretic acid. Retrieved from [Link]

  • The Jackson Laboratory. (n.d.). How to design robust preclinical efficacy studies that make a difference. Retrieved from [Link]

  • Wicht, K. J., et al. (2025, March 18). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. Molecules. Retrieved from [Link]

  • Eom, S., et al. (2024, December 10). Skin Barrier-Improving and Skin-Soothing Effects of Autophagy-Activating Peptide on Sensitive Skin. Cosmetics. Retrieved from [Link]

  • Wieschowski, S., et al. (2018). Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross-sectional study. British Journal of Pharmacology. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Safety Guidelines. Retrieved from [Link]

  • NextSDS. (n.d.). (2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid. Retrieved from [Link]

  • Kim, J. H., et al. (2021, May 31). A Study on the Anti-aging Effect of Hydrolysate from Phellinus igniarius. Journal of Korean Medicine Ophthalmology & Otolaryngology & Dermatology. Retrieved from [Link]

  • genOway. (n.d.). Preclinical Efficacy Assessment. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • Samimi, B., et al. (2025, September 3). Efficacy and Safety of Tapinarof for Atopic Dermatitis: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. Journal of Clinical Medicine. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (2024, December 12). ICH guideline S6 (R1) - preclinical safety evaluation of biotechnology-derived pharmaceuticals. Retrieved from [Link]

  • frhyme.code. (2018, April 26). Drawing pictures using graphviz. Retrieved from [Link]

  • Pharmaron. (n.d.). In Vivo Models For Efficacy Testing I CRO Services. Retrieved from [Link]

  • O'Connor, K. A., et al. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Retrieved from [Link]

  • Patsnap. (2025, May 27). What are preclinical safety pharmacology requirements? Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). S6 Addendum to Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • Rocnik, J. L., et al. (2018). Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. Clinical Pharmacology & Therapeutics. Retrieved from [Link]

  • IML Research. (2025, May 28). Difference between Preclinical Trials and Clinical Trials on Drug Products. Retrieved from [Link]

  • Al-Ostath, R., et al. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules. Retrieved from [Link]

Sources

Method

Application Note: Formulation and Utilization of (2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid (D-N,N-Dimethyltyrosine) in Peptidomimetics and Isobaric Mass Tagging

Target Audience: Analytical Chemists, Proteomic Researchers, and Neuropharmacologists Document Type: Technical Application Note & Standard Operating Protocols Executive Summary (2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)p...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Proteomic Researchers, and Neuropharmacologists Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary

(2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid, commonly known as D-N,N-dimethyltyrosine (CAS: 301850-37-3), is a highly specialized unnatural amino acid derivative. Characterized by its D-stereocenter, a tertiary amine, and a phenolic hydroxyl group, this compound has emerged as a critical building block in two distinct but highly advanced scientific domains: Quantitative Proteomics (as a precursor for isobaric tandem mass tags)[1] and Neuropharmacology (as an N-terminal pharmacophore in opioid receptor peptidomimetics)[2].

As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. This document details the causality behind its physicochemical behavior and provides self-validating, step-by-step protocols for its formulation in both in vitro bioconjugation and in vivo pharmacological dosing.

Physicochemical Profiling & Formulation Causality

The successful formulation of D-N,N-dimethyltyrosine relies on exploiting its zwitterionic nature and steric properties. The N,N-dimethylation significantly increases the lipophilicity of the molecule while preventing Edman degradation and N-dealkylation by cytochrome P450 enzymes[3]. Furthermore, the D-configuration provides absolute resistance against endogenous L-aminopeptidases, ensuring exceptional stability in complex biological matrices.

Table 1: Physicochemical Profile & Formulation Impact
PropertyValueCausality / Impact on Formulation
Molecular Weight 209.24 g/mol Low steric hindrance allows for highly efficient bioconjugation and NHS-ester activation.
Stereochemistry (2R) / D-isomerPrevents cleavage by L-specific proteases, dramatically increasing in vivo half-life.
pKa (Carboxyl) ~2.2Fully deprotonated at physiological pH; requires carbodiimide activation for peptide coupling.
pKa (Amine) ~8.5 - 9.0The tertiary amine remains partially protonated at pH 7.4, enhancing aqueous solubility.
pKa (Phenol) ~9.5 - 10.0Highly susceptible to auto-oxidation in alkaline environments; necessitates antioxidants.

Application 1: Isobaric Tandem Mass Tagging (DiTyr Tags)

In quantitative proteomics, N,N-dimethylated amino acids serve as highly efficient, cost-effective isobaric tags (e.g., DiTyr or DiLeu tags)[1]. By utilizing isotopically heavy variants ( 13C , 15N , or Deuterium) on the dimethyl groups, researchers can multiplex samples. During Collision-Induced Dissociation (CID), the tertiary amine drives the formation of a highly stable, low-mass immonium reporter ion, enabling precise relative quantification.

Protocol 1.1: Synthesis of Amine-Reactive DiTyr-NHS Ester

Self-Validating Rationale: Water must be strictly excluded from this reaction to prevent the rapid hydrolysis of the highly reactive O-acylisourea intermediate.

  • Solubilization: Dissolve 100 µmol of D-N,N-dimethyltyrosine in 1.0 mL of anhydrous N,N-Dimethylformamide (DMF) under a nitrogen atmosphere.

  • Activation: Add 120 µmol of N-Hydroxysuccinimide (NHS) followed by 110 µmol of N,N'-Dicyclohexylcarbodiimide (DCC).

    • Causality: DCC acts as a dehydrating agent, forming an unstable intermediate that is immediately attacked by NHS to form the stable, amine-reactive DiTyr-NHS ester.

  • Incubation: Stir the reaction continuously at room temperature for 4 hours in the dark to protect the phenolic moiety.

  • Purification: Centrifuge the mixture at 10,000 x g for 10 minutes.

    • Causality: The byproduct, Dicyclohexylurea (DCU), is completely insoluble in DMF. Centrifugation provides a simple, self-validating mechanical separation of the active ester (supernatant) from the waste (pellet).

Protocol 1.2: N-Terminal Peptide Labeling
  • Buffering: Reconstitute the target peptide digest in 100 mM Triethylammonium bicarbonate (TEAB) buffer, adjusted to pH 8.5.

    • Causality: At pH 8.5, the N-terminal α -amines (pKa ~8.0) are unprotonated and highly nucleophilic, ensuring rapid attack on the NHS ester while minimizing its hydrolysis.

  • Conjugation: Add a 5-fold molar excess of the DiTyr-NHS ester to the peptide solution. Incubate for 2 hours at room temperature.

  • Quenching: Terminate the reaction by adding 5% (v/v) hydroxylamine.

    • Causality: Hydroxylamine acts as an aggressive nucleophile, scavenging any unreacted NHS ester to prevent off-target cross-reactivity when multiple multiplexed samples are pooled.

Workflow A Peptide Sample (Primary Amines) B DiTyr-NHS Ester Labeling A->B pH 8.5 (TEAB) C Pooled Multiplex Sample B->C Quench & Pool D LC-MS/MS Analysis C->D Desalting E CID Fragmentation (Reporter Ions) D->E MS2 Scan

Workflow for quantitative proteomics using DiTyr isobaric tandem mass tags.

Application 2: Formulation of Opioid Peptidomimetics

Endogenous opioids (e.g., enkephalins) rely on an N-terminal L-Tyrosine to bind the μ

  • and δ -opioid receptors. Substituting this residue with D-N,N-dimethyltyrosine creates a peptidomimetic that mimics the basic nitrogen and A-ring phenol of opiate alkaloids (like morphine) while conferring near-total resistance to enzymatic degradation[2][4].
Table 2: In Vivo Formulation Matrix (Intrathecal / ICV Dosing)
ComponentConcentrationFunction / Causality
D-N,N-Dimethyltyrosine Peptide 1 - 10 µMActive Pharmaceutical Ingredient (API); selectively targets GPCR opioid receptors.
Artificial CSF (ACSF) Base VehicleMaintains isotonicity and physiological ion balance, preventing osmotic shock in the CNS.
Ascorbic Acid 0.1% (w/v)Sacrificial antioxidant; prevents the auto-oxidation of the critical phenolic hydroxyl group.
0.1 N HCl / NaOH q.s. to pH 7.35Solubilizes the zwitterionic peptide initially, then neutralizes the solution for safe injection.
Protocol 2.1: Preparation of Injectable Formulation
  • Initial Solubilization: Weigh the lyophilized peptidomimetic and dissolve it in a minimal volume (e.g., 50 µL) of 0.1 N HCl.

    • Causality: The acidic environment fully protonates the tertiary amine, breaking intermolecular zwitterionic networks and forcing the peptide into solution.

  • Vehicle Addition: Dilute the solubilized peptide with Artificial Cerebrospinal Fluid (ACSF) containing 0.1% (w/v) Ascorbic Acid to reach 90% of the final target volume.

  • Neutralization: Carefully titrate the solution with 0.1 N NaOH until the pH reaches 7.35. Monitor closely to avoid localized alkaline pockets, which can rapidly oxidize the phenol.

  • Sterilization: Pass the final formulation through a 0.22 µm low-protein-binding polyethersulfone (PES) syringe filter prior to in vivo administration.

Pathway Ligand D-N,N-Dimethyltyrosine Peptidomimetic Receptor μ/δ Opioid Receptor (GPCR) Ligand->Receptor High Affinity Binding G_protein Gi/o Protein Activation Receptor->G_protein Conformational Change AC Adenylyl Cyclase Inhibition G_protein->AC Gαi Subunit IonChannels K+ Efflux / Ca2+ Block G_protein->IonChannels Gβγ Subunit cAMP Decreased cAMP AC->cAMP Analgesia Analgesic Response cAMP->Analgesia Reduced Excitability IonChannels->Analgesia

GPCR signaling cascade mediated by D-N,N-Dimethyltyrosine-based opioid peptidomimetics.

References

  • Title: Isobaric tandem mass tags for quantitative proteomics and peptidomics (US9388132B2)
  • Title: N-Dealkylation of Amines Source: MDPI - Molecules URL: [Link]

  • Title: Opioid Receptor Affinities of Tyrosine ω-Phenylalkyl Esters, Simple Enkephalin Pharmacophore-mimics Source: CiNii Research URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of (2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid Synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals facing bottlenecks in the synthesis of (2R)-2-(dimethylamino)-3-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals facing bottlenecks in the synthesis of (2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid (commonly known as N,N-Dimethyl-D-tyrosine).

The N-alkylation of D-tyrosine presents unique chemical challenges. The electron-rich phenolic ring, combined with the zwitterionic nature of the amino acid, frequently leads to catastrophic yield losses via side reactions or poor downstream isolation. This guide provides the mechanistic causality behind these failures and establishes a self-validating protocol for high-yield synthesis.

I. Mechanistic Dashboard & Reaction Pathways

Before troubleshooting, it is critical to understand the competing kinetic pathways during the reductive amination of D-tyrosine.

SynthesisPathway Tyr D-Tyrosine (Starting Material) Iminium Iminium Ion Intermediate Tyr->Iminium + CH2O - H2O CH2O Formaldehyde (CH2O) CH2O->Iminium Product N,N-Dimethyl-D-tyrosine (Target Product) Iminium->Product Catalytic Reduction (H2/Pd-C or NaBH3CN) pH 5.5 - 6.5 SideProduct Tetrahydroisoquinoline (THIQ) (Pictet-Spengler Byproduct) Iminium->SideProduct Acidic Conditions / Heat (Formic Acid)

Fig 1. Divergent kinetic pathways in D-tyrosine reductive amination: Target synthesis vs. Pictet-Spengler cyclization.

II. Diagnostic Mass Spectrometry (ESI+)

When analyzing your crude reaction mixture, use these exact mass shifts to diagnose your specific failure mode before proceeding to the FAQs:

  • Target Product (N,N-Dimethyl-D-tyrosine): [M+H]⁺ = 210.1 (+28 Da from SM)

  • Incomplete Reaction (N-Methyl-D-tyrosine): [M+H]⁺ = 196.1 (+14 Da from SM)

  • Pictet-Spengler Byproduct (THIQ): [M+H]⁺ = 194.1 (+12 Da from SM)

  • N-Methylated THIQ Byproduct: [M+H]⁺ = 208.1 (+26 Da from SM)

III. Troubleshooting Guides & FAQs

Q1: I am using the standard Eschweiler-Clarke conditions (Formaldehyde + Formic acid + Heat). My yield is <20%, and LC-MS shows a massive +12 Da / +26 Da impurity. What is happening? A1: You are observing a classic Pictet-Spengler cyclization [1]. The Eschweiler-Clarke reaction relies on formic acid acting as a hydride donor under highly acidic, heated conditions[2]. However, the phenol ring of D-tyrosine is strongly electron-donating, making the ortho-positions highly nucleophilic. Under acidic conditions, the transient iminium ion undergoes an intramolecular electrophilic aromatic substitution with the phenol ring, yielding a rigid 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (THIQ) derivative[1].

  • Causality: Acid + Heat + Electron-rich Arene + Iminium = Cyclization.

  • Solution: Abandon the Eschweiler-Clarke method for unprotected tyrosine. Transition to a catalytic reductive amination (H₂ with Pd/C) in a neutral/mildly acidic aqueous solvent to kinetically favor reduction over cyclization[3].

Q2: I switched to catalytic hydrogenation (Pd/C + H₂), but my reaction stalls at the N-monomethyl intermediate (+14 Da). How do I drive it to completion? A2: The second alkylation step is sterically hindered and kinetically slower than the first. Furthermore, formaldehyde in aqueous solutions exists in equilibrium with its hydrate (methanediol) and oligomers.

  • Causality: Insufficient active electrophile or catalyst poisoning by trace amines.

  • Solution: Increase the formaldehyde equivalent to 2.5x – 3.0x. Ensure your hydrogen pressure is maintained at a minimum of 40-50 psi. If the reaction still stalls, the pH may have dropped too low; buffer the system to pH ~6.0 to ensure the amine remains partially unprotonated and nucleophilic.

Q3: My LC-MS shows 95% conversion to the target mass (210.1), but I lose almost all of it during the aqueous workup. Standard liquid-liquid extraction isn't working. A3: N,N-Dimethyl-D-tyrosine is a zwitterion. At neutral pH, it exists as an inner salt (ammonium cation and carboxylate anion) making it highly hydrophilic and virtually insoluble in standard organic extraction solvents (ethyl acetate, DCM, ether).

  • Causality: High polarity of the zwitterionic state prevents organic partitioning.

  • Solution: You must utilize isoelectric point (pI) precipitation . The pI of N,N-dimethyl-D-tyrosine is approximately 5.6 to 5.8. By carefully adjusting the aqueous phase to this exact pH and cooling to 4°C, the net charge of the molecule becomes zero, minimizing its aqueous solubility and forcing crystallization.

Q4: How do I ensure the (2R) stereocenter does not racemize during the reaction? A4: Racemization at the α-carbon of amino acids occurs via enolization, which is catalyzed by strong bases or prolonged heating. By keeping the reductive amination at room temperature (20–25 °C) and maintaining a slightly acidic to neutral pH (5.5–6.5), the α-proton remains stable.

IV. Quantitative Optimization Data

Table 1. Comparison of Reductive Amination Conditions for D-Tyrosine

Synthesis MethodReagentspHTemp (°C)Major ByproductTypical YieldEnantiomeric Excess (ee)
Eschweiler-Clarke CH₂O, HCOOH< 3.090-100THIQ (+12/+26 Da)< 30%~90% (Partial racemization)
Borohydride Reduction CH₂O, NaBH₃CN, MeOH5.5-6.020-25N-methyl-D-tyrosine70-80%> 99%
Catalytic Hydrogenation CH₂O, H₂ (50 psi), Pd/C6.0-6.520-30Trace N-oxide85-95% > 99%
V. Troubleshooting Logic Workflow

Troubleshooting Start Analyze Crude Purity via LC-MS Issue1 High MW Byproduct (+12 / +26 Da) (THIQ Cyclization) Start->Issue1 Issue2 Incomplete Methylation (+14 Da) (N-Methyl-D-tyrosine) Start->Issue2 Issue3 Product Lost in Aqueous Phase (Yield < 10%) Start->Issue3 Sol1 Shift from Eschweiler-Clarke to Catalytic Hydrogenation (Pd/C) Issue1->Sol1 Sol2 Increase CH2O to 2.5x eq. Maintain H2 at 50 psi Issue2->Sol2 Sol3 Perform Isoelectric Precipitation at exact pH 5.6 - 5.8 Issue3->Sol3

Fig 2. Troubleshooting logic tree for resolving common synthesis and purification bottlenecks.

VI. Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes Catalytic Hydrogenation to bypass the Pictet-Spengler side reaction and employs isoelectric precipitation for high-purity recovery[3].

Phase 1: Reaction Assembly

  • Substrate Dissolution: Suspend 10.0 g (55.2 mmol) of D-tyrosine in 100 mL of a 1:1 Methanol/Water mixture.

  • pH Adjustment: Adjust the pH to 6.0–6.5 using 1M NaOH or 1M HCl.

  • Aldehyde Addition: Add 10.3 mL (138 mmol, 2.5 eq) of 37% aqueous formaldehyde. Stir for 15 minutes at room temperature.

    • Self-Validation Checkpoint 1: The cloudy suspension will partially clarify as the soluble hemiaminal/iminium intermediate forms.

Phase 2: Catalytic Reduction 4. Catalyst Addition: Purge the reaction vessel with N₂ gas for 5 minutes. Carefully add 1.0 g of 10% Pd/C (wet, ~50% water to prevent ignition). 5. Hydrogenation: Evacuate the vessel and backfill with H₂ gas (repeat 3x). Pressurize the reactor to 50 psi with H₂. Stir vigorously at 25 °C for 12–16 hours.

  • Self-Validation Checkpoint 2: Monitor the pressure gauge. A steady drop from 50 psi to ~42-45 psi within the first 2 hours indicates active reduction.
  • Self-Validation Checkpoint 3: Pull an aliquot, filter through a micro-syringe filter, and run LC-MS. Proceed to Phase 3 only when the 196.1 m/z peak is completely consumed and 210.1 m/z is dominant.

Phase 3: Zwitterion Isolation 6. Filtration: Vent the H₂ gas and purge with N₂. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with 20 mL of hot water. 7. Concentration: Concentrate the filtrate in vacuo at 40 °C to remove the methanol (leaving only the aqueous phase). 8. Isoelectric Precipitation: Place the aqueous solution in an ice bath. Insert a calibrated pH probe. Slowly add 1M HCl dropwise until the pH reads exactly 5.7 (the isoelectric point).

  • Self-Validation Checkpoint 4: A sudden, thick white crystalline precipitate will crash out of solution the moment the pH hits the 5.6–5.8 window. If the solution remains clear, your pH meter is uncalibrated or you have overshot the pI.
  • Recovery: Stir at 4 °C for 2 hours to maximize crystallization. Collect the solid via vacuum filtration, wash with 10 mL of ice-cold water followed by 10 mL of cold acetone. Dry under high vacuum to afford pure N,N-Dimethyl-D-tyrosine.
VII. References
  • Review of Modern Eschweiler–Clarke Methylation Reaction Source: National Institutes of Health (NIH) / PMC[2]

  • The Pictet-Spengler Reaction Updates Its Habits Source: National Institutes of Health (NIH) / PMC[1]

  • US20080167493A1 - Methods for conversion of tyrosine to p-hydroxystyrene and p-hydroxycinnamic acid Source: Google Patents[3]

Sources

Optimization

Troubleshooting (2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid synthesis impurities

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges encountered during the synthesis of (2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)prop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges encountered during the synthesis of (2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid (commonly known as D-N,N-dimethyltyrosine).

Synthesizing enantiomerically pure N-alkylated amino acids requires precise control over reaction kinetics and thermodynamics. While classic Eschweiler-Clarke methylation is often attempted, it frequently leads to severe impurity profiles. This guide focuses on optimizing [1] pathways, explaining the mechanistic causality behind common impurities, and providing self-validating protocols to ensure scientific integrity and high-yield recovery.

Part 1: Mechanistic Pathways & Impurity Generation

Understanding how impurities form is the first step in preventing them. The diagram below illustrates the primary synthetic route alongside the divergent pathways that lead to the three most common impurities: monomethylation, racemization, and oxidation.

Pathway A D-Tyrosine (Starting Material) B Iminium Intermediate A->B CH2O (eq) I2 L-N,N-Dimethyltyrosine (Chiral Impurity) A->I2 Base / Heat (>80°C) C D-N,N-Dimethyltyrosine (Target: 2R-isomer) B->C Reductant (e.g., NaBH3CN) I1 Monomethyltyrosine (Kinetic Impurity) B->I1 Premature Reduction I3 Quinone Methides (Oxidative Impurity) C->I3 O2 / Light Exposure

Figure 1: Mechanistic pathways of D-tyrosine reductive amination and associated impurities.

Part 2: Troubleshooting FAQs

Q1: Why am I seeing significant racemization (formation of the 2S-isomer) in my final product?

The Causality: The α -proton of amino acids is highly labile. When exposed to elevated temperatures (such as the 80–100 °C required for classic Eschweiler-Clarke reactions) or basic environments, the α -carbon undergoes deprotonation to form a planar enolate intermediate. Upon reprotonation, chiral integrity is lost, resulting in epimerization to the L-isomer. As detailed in authoritative reviews on the [2], temperature is the primary driver of racemization in these workflows. The Solution: Abandon high-heat formic acid protocols. Transition to a mild reductive amination using sodium cyanoborohydride (NaBH 3​ CN) or catalytic hydrogenation (H 2​ /Pd-C) at 20–25 °C. Maintain the pH between 4.5 and 5.5 to stabilize the iminium ion without abstracting the α -proton.

Q2: My LC-MS shows a large [M-14]+ peak. How do I prevent incomplete alkylation?

The Causality: The first methylation converts the primary amine to a secondary amine. This intermediate is sterically bulkier, making the formation of the second iminium ion kinetically slower. If the reducing agent is added too rapidly, it irreversibly reduces the first imine before the second equivalent of formaldehyde can react, stalling the reaction at the monomethyltyrosine stage. The Solution: Implement a delayed-addition strategy. Allow the D-tyrosine to stir with excess formaldehyde (2.5 to 3.0 equivalents) for at least 30 minutes to ensure complete iminium formation before introducing the reductant.

Q3: The reaction mixture turns pink/brown during workup. What is this, and how do I remove it?

The Causality: The electron-rich phenol ring of the tyrosine moiety is highly susceptible to one-electron oxidation. Exposure to atmospheric oxygen or light generates a tyrosyl radical, which rapidly degrades into highly conjugated, colored quinone methide species. The [3] dictate that this degradation is accelerated in basic or unbuffered aqueous conditions. The Solution: Degas all solvents via argon sparging prior to use. Conduct the reaction under an inert atmosphere and add a catalytic amount of a mild antioxidant (e.g., ascorbic acid) during the aqueous workup.

Part 3: Impurity Profiling & Quantitative Data

To successfully troubleshoot, you must accurately identify the impurities. Use the following standardized analytical parameters to validate your reaction mixture.

Impurity ProfileMechanism of FormationAnalytical MethodKey IdentifierAcceptance Criteria
Monomethyltyrosine Kinetic stalling (Premature reduction)LC-MS (ESI+)m/z 196.1[M+H]+< 0.5% Area
L-N,N-Dimethyltyrosine Thermodynamic (Base/Heat enolization)Chiral HPLCRT shift vs. 2R-isomer< 0.1% ee
Quaternary Ammonium Over-alkylation (Excess CH 2​ O/Reductant)LC-MS (ESI+)m/z 224.1 [M]+< 0.2% Area
Quinone Methides Oxidative degradation (O 2​ exposure)UV-Vis / HPLCAbsorbance at 340-400 nmBelow Limit of Detection

Part 4: Troubleshooting Decision Tree

Troubleshooting Start Impurity Detected (LC-MS / Chiral HPLC) Branch1 m/z = 196.1 [M+H]+ (Under-alkylation) Start->Branch1 Branch2 Shift in Retention Time (Racemization) Start->Branch2 Branch3 Pink/Brown Discoloration (Oxidation) Start->Branch3 Fix1 Increase CH2O equivalents Delay reductant addition Branch1->Fix1 Fix2 Lower reaction temp to 20°C Maintain pH 4.5-5.5 Branch2->Fix2 Fix3 Sparge solvents with Argon Protect from light Branch3->Fix3

Figure 2: Decision tree for identifying and resolving common synthesis impurities.

Part 5: Self-Validating Experimental Protocol

To guarantee trustworthiness, this protocol is designed as a self-validating system . You will not proceed to the next chemical transformation until the defined In-Process Control (IPC) metric is met. This prevents the compounding of errors and isolates the exact point of failure.

Phase 1: Substrate Preparation & Deoxygenation
  • Dissolution: Suspend 10.0 g of D-tyrosine in 100 mL of a 1:1 mixture of Methanol and 0.1 M Acetate Buffer (pH 5.0).

  • Deoxygenation: Sparge the suspension with Argon gas for 15 minutes.

    • Self-Validation Check: Measure dissolved oxygen (DO) using a probe. Do not proceed until DO < 1.0 ppm. This ensures quinone methide impurities cannot form.

Phase 2: Imine Formation
  • Reagent Addition: Dropwise, add 12.0 mL of 37% aqueous formaldehyde (approx. 2.8 equivalents) over 10 minutes at 20 °C.

  • Incubation: Stir the mixture under Argon for exactly 45 minutes to allow complete conversion to the iminium intermediate.

    • Self-Validation Check (IPC 1): Pull a 10 µL aliquot, quench in acetonitrile, and run a rapid LC-MS. Do not proceed until the D-tyrosine peak (m/z 182.1) is completely absent.

Phase 3: Reductive Amination
  • Reduction: Slowly add 4.5 g of Sodium cyanoborohydride (NaBH 3​ CN) in small portions over 30 minutes to manage the exotherm and prevent thermal racemization.

  • Maturation: Stir at 20 °C for 4 hours.

    • Self-Validation Check (IPC 2): Pull a 10 µL aliquot and run LC-MS. Do not proceed to workup until the monomethyltyrosine peak (m/z 196.1) is < 0.5% relative area. If > 0.5%, add an additional 0.5 equivalents of CH 2​ O and 0.2 equivalents of NaBH 3​ CN, then stir for 1 hour.

Phase 4: Isolation & Verification
  • Quench & Precipitation: Quench the reaction by adjusting the pH to 7.0 using 1 M NaOH (keep the temperature below 15 °C during addition). Concentrate the methanol in vacuo, and allow the product to precipitate at 4 °C overnight.

  • Filtration: Filter the white crystalline solid and wash with ice-cold degassed water.

    • Self-Validation Check (Final): Perform Chiral HPLC analysis. The batch is validated only if the 2R-isomer purity is >99.0% ee, confirming the absence of thermal or base-catalyzed racemization.

References

  • Reductive amination. Wikipedia. Available at:[Link]

  • Synthetic Preparation of N-Methyl- α -amino Acids. Chemical Reviews - ACS Publications. Available at:[Link]

  • Redox Properties of Tyrosine and Related Molecules. PMC - NIH. Available at:[Link]

Troubleshooting

Technical Support Center: Purification of (2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid

Welcome to the technical support center for the purification of (2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid, also known as N,N-dimethyl-L-tyrosine. This guide is designed for researchers, scientists, and dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of (2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid, also known as N,N-dimethyl-L-tyrosine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the scientific rationale and practical steps to overcome common purification challenges encountered during your experiments.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of (2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid, providing potential causes and actionable solutions.

Issue 1: Low Overall Yield After Purification

Question: I am experiencing a significant loss of product during the purification process, resulting in a low overall yield. What are the likely causes and how can I mitigate this?

Answer:

Low recovery of the target compound is a frequent challenge and can stem from several factors throughout the purification workflow. Understanding the underlying cause is critical to optimizing the process.

Probable Causes & Solutions:

  • Suboptimal Crystallization Conditions: Crystallization is a primary method for purifying amino acid derivatives. If the solvent system, temperature, or saturation level is not optimized, the product may remain in the mother liquor.

    • Solution: A systematic approach to selecting an appropriate anti-solvent for precipitation is crucial. For instance, after dissolving the crude product in a solvent like methanol, the addition of a less polar solvent such as ethyl acetate or hexane can induce crystallization. A patent for a related compound, 2-(4-hydroxyphenoxy)propionic acid ester, describes a method of dissolving the crude product in toluene and adding hexane as an anti-solvent to precipitate high-purity crystals.[1] Experiment with different solvent/anti-solvent ratios and cooling rates to maximize crystal formation while minimizing impurity co-precipitation.

  • Inappropriate Chromatographic Stationary or Mobile Phase: If using column chromatography, the choice of stationary phase (e.g., normal phase silica, reversed-phase C18) and the mobile phase composition are critical for effective separation and recovery.

    • Solution: For a polar compound like N,N-dimethyl-L-tyrosine, reversed-phase chromatography is often suitable. A typical mobile phase could be a gradient of water and acetonitrile with an additive like formic acid or trifluoroacetic acid to improve peak shape.[2][3] Method development should involve screening different columns and mobile phase compositions to find the optimal conditions for separating the target compound from its impurities.

  • Product Degradation: The phenolic hydroxyl group in the molecule can be susceptible to oxidation, especially at elevated temperatures or non-neutral pH.

    • Solution: Perform purification steps at controlled temperatures. If heating is necessary for dissolution, do so under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Ensure the pH of any aqueous solutions is maintained in a range where the compound is stable.

Issue 2: Presence of Enantiomeric Impurity ((2S)-isomer)

Question: My final product shows the presence of the (2S)-enantiomer, and I am struggling to achieve the desired enantiomeric excess (ee). What are the best strategies for chiral purification?

Answer:

Achieving high enantiomeric purity is often the most significant challenge in the synthesis and purification of chiral compounds. The presence of the undesired enantiomer can arise from the starting materials or racemization during the synthesis.

Probable Causes & Solutions:

  • Racemization During Synthesis: Certain reaction conditions, such as high temperatures or the presence of strong bases, can lead to the racemization of the chiral center.

    • Solution: Review your synthetic route to identify any steps that could induce racemization. If possible, modify the reaction conditions to be milder.

  • Ineffective Chiral Separation Method: Standard purification techniques like crystallization or achiral chromatography will not separate enantiomers.

    • Solution 1: Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique for separating enantiomers. Chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, leading to different retention times.[4][5] For amino acid derivatives, CSPs based on cyclodextrins or macrocyclic glycopeptides like teicoplanin (e.g., CHIROBIOTIC T) have shown success.[6] The mobile phase typically consists of an organic solvent like methanol or acetonitrile with an aqueous buffer.[6]

    • Solution 2: Diastereomeric Salt Formation: This classical resolution technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization. After separation, the desired enantiomer is recovered by removing the resolving agent.

    • Solution 3: Pre-column Derivatization: For analytical purposes to determine enantiomeric purity, derivatization with a chiral reagent can form diastereomers that are separable on a standard achiral column.[2][3][4] A common method involves using o-phthaldialdehyde (OPA) in the presence of a chiral thiol, such as N-isobutyryl-L-cysteine (IBLC), to form fluorescent diastereomeric isoindoles.[2][3]

Issue 3: Persistent Process-Related Impurities

Question: Despite my purification efforts, I am still detecting starting materials and reaction by-products in my final product. How can I effectively remove these?

Answer:

The presence of residual starting materials and by-products is a common issue, and their removal depends on their chemical properties relative to the desired product.

Probable Causes & Solutions:

  • Incomplete Reaction: The synthesis may not have gone to completion, leaving unreacted starting materials.

    • Solution: Optimize the reaction conditions (e.g., reaction time, temperature, stoichiometry of reactants) to drive the reaction to completion. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal endpoint.

  • Similar Polarity of Impurities and Product: If the impurities have similar polarity to the target compound, separation by standard chromatography or crystallization can be difficult.

    • Solution 1: pH-Based Extraction: The target molecule has both an acidic carboxylic acid group and a basic dimethylamino group, making it zwitterionic. Its solubility in aqueous and organic solvents will be highly dependent on the pH. You can exploit this by performing liquid-liquid extractions at different pH values to selectively remove impurities. For example, at a low pH, the amino group will be protonated, and at a high pH, the carboxylic acid will be deprotonated.

    • Solution 2: Recrystallization with Different Solvent Systems: A single solvent system may not be effective at removing all impurities. Experiment with a variety of solvents with different polarities to find a system that maximizes the crystallization of the desired product while leaving the impurities in the mother liquor.[1]

    • Solution 3: Preparative HPLC: If other methods fail, preparative HPLC with an optimized mobile phase and stationary phase can provide high purity, albeit with a potential trade-off in yield and cost.

II. Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and stability of purified (2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid?

A1: Purified (2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid is typically a white to off-white powder.[7] It is generally stable under standard laboratory conditions. However, due to the presence of the phenolic hydroxyl group, it can be sensitive to light and air, potentially leading to oxidation and discoloration over time. For long-term storage, it is recommended to keep it in a tightly sealed container, protected from light, and at a reduced temperature.

Q2: Which analytical techniques are most suitable for assessing the purity of the final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is ideal for determining chemical purity and quantifying impurities.[8] For enantiomeric purity, a chiral HPLC method is essential.[4][5][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the compound and can also be used to detect and quantify impurities if their signals are resolved from those of the product.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can be used to identify impurities, especially when coupled with a separation technique like LC-MS.

  • Elemental Analysis: This technique can confirm the elemental composition of the purified compound.

Q3: Are there any specific safety precautions I should take when handling this compound?

A3: While specific toxicity data may be limited, it is good laboratory practice to handle all chemicals with care. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn. The material safety data sheet (MSDS) indicates that it may cause skin and eye irritation, as well as respiratory tract irritation.[7] Therefore, it should be handled in a well-ventilated area or a fume hood.

III. Experimental Protocols & Data

Protocol 1: Chiral Purity Analysis by HPLC with Pre-column Derivatization

This protocol is adapted from methodologies for the chiral analysis of amino acids.[2][3]

  • Preparation of Derivatization Reagent:

    • Prepare a solution of o-phthaldialdehyde (OPA) and N-isobutyryl-L-cysteine (IBLC) in a borate buffer (pH ~9.5).

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of the purified (2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid in the mobile phase.

    • Mix a specific volume of the sample solution with the derivatization reagent and allow it to react for a defined period (e.g., 2 minutes) at room temperature before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: 0.1% Phosphoric acid in acetonitrile.

    • Gradient: A linear gradient appropriate for separating the diastereomeric derivatives.

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector (Excitation: ~340 nm, Emission: ~450 nm).

  • Data Analysis:

    • The two enantiomers will form diastereomers that will have different retention times.

    • Calculate the enantiomeric excess (ee) using the peak areas of the two diastereomers.

Data Presentation

Table 1: Example Impurity Profile Before and After Purification

ImpurityConcentration in Crude Product (%)Concentration After Recrystallization (%)Concentration After Preparative HPLC (%)
Starting Material (L-Tyrosine)5.20.8< 0.1
(2S)-enantiomer10.510.3< 0.5
Unidentified By-product 13.80.5< 0.1
Unidentified By-product 22.10.2Not Detected

IV. Visualizations

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Filtration Filtration Recrystallization->Filtration MotherLiquor Mother Liquor (Impurities) Filtration->MotherLiquor Discard Crystals Crystals Filtration->Crystals Drying Drying Crystals->Drying PrepHPLC Preparative HPLC Drying->PrepHPLC If impurities persist FinalProduct High-Purity Product Drying->FinalProduct If pure FractionCollection Fraction Collection PrepHPLC->FractionCollection SolventEvaporation Solvent Evaporation FractionCollection->SolventEvaporation SolventEvaporation->FinalProduct

Caption: A general workflow for the purification of (2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid.

Troubleshooting Decision Tree for Chiral Purity

ChiralPurityTroubleshooting Start Enantiomeric Impurity Detected? CheckSynthesis Review Synthesis for Racemization Conditions Start->CheckSynthesis Yes Success Achieved Desired ee Start->Success No ModifyConditions Modify Conditions (e.g., lower temp, different base) CheckSynthesis->ModifyConditions ChiralMethod Implement Chiral Purification Method ModifyConditions->ChiralMethod ChiralHPLC Chiral HPLC ChiralMethod->ChiralHPLC Option 1 DiastereomericSalt Diastereomeric Salt Crystallization ChiralMethod->DiastereomericSalt Option 2 ChiralHPLC->Success Successful Failure ee Still Low ChiralHPLC->Failure Unsuccessful DiastereomericSalt->Success Successful DiastereomericSalt->Failure Unsuccessful OptimizeMethod Optimize Separation Method Failure->OptimizeMethod OptimizeMethod->ChiralMethod

Caption: Decision tree for troubleshooting low enantiomeric purity.

V. References

  • Jung, M. E., & Rohloff, J. C. (1985). General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 50(24), 4909–4913. [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of N,N 0(pyromellitoyl)-bis-L-tyrosine dimethyl ester (5). Retrieved from [Link]

  • Al-Azmi, F. H., et al. (2022). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 27(19), 6527. [Link]

  • Ranucci, E., et al. (2023). (L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky 'Forced-Traceless' Regioselective Pd-Catalyzed C(sp2) –H Mono-Ortho-Methylation of a Tyrosine-Based Picolinamide. International Journal of Molecular Sciences, 24(22), 16223. [Link]

  • Google Patents. (1990). JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester.

  • PubMed. (2015). Chiral recognition of tyrosine enantiomers based on decreased resonance scattering signals with silver nanoparticles as optical sensor. Chirality, 27(3), 194-8. [Link]

  • ACS Publications. (2022). Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C–H Dimethylation of 4-Dibenzylamino Phenylalanine. The Journal of Organic Chemistry, 87(5), 2358–2369. [Link]

  • Piotrowska, A., et al. (2023). Liquid chromatographic determination of enantiomeric purity of [11C]methyl-L-methionine and O-(2-[18F]fluoroethyl)-L-tyrosine by pre-column derivatization with o-phthaldialdehyde and N-isobutyryl-L-cysteine. EJNMMI Radiopharmacy and Chemistry, 8(1), 13. [Link]

  • ResearchGate. (2023). (PDF) Liquid chromatographic determination of enantiomeric purity of [C]methyl-L-methionine and O-(2-[F]fluoroethyl)-L-tyrosine by pre-column derivatization with o-phthaldialdehyde and N-isobutyryl-L-cysteine. [Link]

  • Ghosh, A., et al. (2014). Presence of organic impurities into active pharmaceutical ingredients: A review. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108. [Link]

  • Chemical Science. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(40), 11029-11051. [Link]

  • Google Patents. (2016). US20160102042A1 - A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds.

  • SciSpace. (n.d.). Crystal structure of L-tyrosine. [Link]

  • Google Patents. (2007). WO2007046721A2 - A method of manufacturing 3-(4-hydroxyphenyl)propanoic acid amide, its application in the manufacture of anti-aging compositions and an anti-aging composition.

  • Google Patents. (2021). CN112920086A - Preparation method of L-tyrosine derivative.

  • Google Patents. (2022). CN114716335A - Process for preparing N-acetyl-L-tyrosine.

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Barabanov, M.A., et al. (2024). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Russian Journal of General Chemistry, 60(5), 688-698. [Link]

  • Austin Publishing Group. (2023). Identification, Synthesis and Characterization of the Two Process Impurities of Levonadifloxacin (WCK 771). Austin Journal of Analytical and Pharmaceutical Chemistry, 10(1), 1163. [Link]

Sources

Optimization

Technical Support Center: Scale-Up &amp; Troubleshooting for D-N,N-Dimethyltyrosine Synthesis

Welcome to the Process Chemistry Knowledge Base for the scale-up of (2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid , commonly known as D-N,N-dimethyltyrosine (Dmt) . Dmt is a critical unnatural amino acid build...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Knowledge Base for the scale-up of (2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid , commonly known as D-N,N-dimethyltyrosine (Dmt) .

Dmt is a critical unnatural amino acid building block utilized in the development of advanced peptide therapeutics. The incorporation of the 2',6'-dimethyltyrosine or N,N-dimethyltyrosine moiety significantly enhances the lipophilicity, metabolic stability, and receptor binding affinity of opioid peptide analogs (such as [Dmt1]DALDA)[1][2]. However, scaling its production via reductive amination presents unique chemoselectivity and stereocontrol challenges. This guide provides self-validating protocols, mechanistic insights, and targeted troubleshooting for process chemists and drug development professionals.

Mechanistic Workflow: Reductive Amination Pathway

The industrial standard for synthesizing D-N,N-dimethyltyrosine is the catalytic reductive amination of D-Tyrosine using aqueous formaldehyde (formalin) and hydrogen gas over a palladium-on-carbon (Pd/C) catalyst[3]. This method is preferred over hydride donors (like NaBH3​CN ) due to superior atom economy and the elimination of toxic cyanide byproducts at scale.

ReductiveAmination Tyr D-Tyrosine (Starting Material) Imine Imine Intermediate (Schiff Base) Tyr->Imine Condensation Form1 + Formaldehyde (1st Eq) Form1->Imine Mono N-Methyl-D-Tyrosine (Secondary Amine) Imine->Mono Reductive Step 1 Red1 Reduction (H2 / Pd-C) Red1->Mono Iminium Iminium Ion Intermediate Mono->Iminium Condensation Form2 + Formaldehyde (2nd Eq) Form2->Iminium Product D-N,N-Dimethyltyrosine (Target Product) Iminium->Product Reductive Step 2 Red2 Reduction (H2 / Pd-C) Red2->Product

Mechanistic pathway of D-Tyrosine N,N-dimethylation via reductive amination.

Self-Validating Scale-Up Protocol (100g to Kilogram Scale)

This protocol utilizes continuous H2​ pressure and controlled formaldehyde dosing to ensure complete N,N-dimethylation while preserving the sensitive (2R) stereocenter[3][4].

Phase 1: Reactor Preparation & Condensation
  • Charge the Reactor: Suspend 1.0 equivalent of D-Tyrosine in a 1:1 mixture of Methanol and Water (approx. 10 volumes).

  • pH Adjustment: Add 0.1 equivalents of glacial acetic acid.

    • Causality: The weakly acidic environment catalyzes the formation of the imine/iminium intermediates while preventing the base-catalyzed enolization that leads to racemization of the α -carbon.

  • Catalyst Addition: Charge the reactor with 10% Pd/C (typically 2-5 mol% Pd).

    • Self-Validation Check: Purge the headspace with Nitrogen ( N2​ ) for 3 cycles, followed by Hydrogen ( H2​ ) for 3 cycles. The system is validated as safe for hydrogenation only when the O2​ sensor reads < 1%.

Phase 2: Controlled Reductive Amination
  • Hydrogenation & Dosing: Pressurize the reactor to 40-50 psi with H2​ gas and begin vigorous agitation (500+ RPM). Using a metering pump, slowly dose 2.2 to 2.5 equivalents of 37% aqueous formaldehyde over 2-3 hours, maintaining the internal temperature at 20–25 °C.

    • Causality: Formaldehyde is a highly reactive electrophile. Bulk addition causes a rapid exotherm and promotes electrophilic aromatic substitution (EAS) on the electron-rich phenol ring of tyrosine. Dosing keeps the steady-state concentration of free formaldehyde low.

  • Reaction Monitoring: Continue agitation under H2​ pressure.

    • Self-Validation Check: Monitor the mass flow controller for H2​ uptake. The reaction is validated as complete only when H2​ consumption reaches absolute zero for 30 consecutive minutes.

Phase 3: Workup & Isoelectric Isolation
  • Filtration: Vent the H2​ gas and purge with N2​ . Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Wash the cake with hot water.

  • Precipitation: Concentrate the filtrate under reduced pressure to remove methanol. Adjust the aqueous layer's pH to exactly 5.5–6.0 using dilute NaOH or HCl .

    • Causality: D-N,N-dimethyltyrosine is an amphoteric zwitterion. It reaches its minimum solubility at its isoelectric point (pI).

    • Self-Validation Check: The sudden formation of a dense white crystalline precipitate at pH 5.8 validates successful isolation. Filter, wash with cold ethanol, and dry under vacuum.

Quantitative Data: Reducing Agent Comparison

When scaling up, the choice of reducing agent drastically impacts safety, yield, and downstream purification[5][6].

Reducing AgentTypical YieldScalabilitySafety & Toxicity ProfilePrimary Byproduct Risk
H2​ / Pd-C 85 - 95%Excellent (Kg/Ton)High: Requires pressure vessels, but leaves no toxic residue.Over-reduction (rare at <50 psi).
NaBH(OAc)3​ 75 - 85%Moderate (100g)Moderate: Safe handling, but generates massive borate salt waste.Incomplete reaction (mono-methyl).
NaBH3​CN 80 - 90%Poor (<10g)Low: Generates highly toxic HCN gas during acidic workup.Cyanide contamination in API.

Troubleshooting & FAQs

Troubleshooting Issue Low Yield or Purity in Scale-Up Impurity High Byproducts? Issue->Impurity Racemization Loss of Optical Purity? Issue->Racemization Incomplete Incomplete Reaction? Issue->Incomplete Pictet Pictet-Spengler Cyclization (Reduce Temp, Adjust pH) Impurity->Pictet EAS Aromatic Ring Methylation (Avoid Excess HCHO) Impurity->EAS Base Base-Catalyzed Racemization (Maintain pH 4-6) Racemization->Base MassX Poor Mass Transfer of H2 (Increase Agitation/Pressure) Incomplete->MassX

Troubleshooting decision tree for D-N,N-dimethyltyrosine scale-up issues.

Q1: LC-MS shows a significant +12 Da or +14 Da mass impurity. What is causing this?

A: You are observing unwanted reactions on the electron-rich phenolic ring of tyrosine. Formaldehyde can react ortho to the hydroxyl group via Electrophilic Aromatic Substitution (EAS) to form a hydroxymethyl derivative (+30 Da), which is subsequently reduced to a methyl group (+14 Da). Alternatively, the intermediate imine can undergo a Pictet-Spengler cyclization to form a tetrahydroisoquinoline (Tic) analog (+12 Da).

  • Resolution: Strictly control the formaldehyde feed rate. Do not add the formaldehyde all at once. Ensure the reaction temperature never exceeds 30 °C.

Q2: My isolated product has a reduced enantiomeric excess (ee). How do I prevent the (2R) center from racemizing?

A: Racemization at the α -carbon of amino acids occurs via enolization. This process is highly accelerated by strong bases or prolonged heating[4][7].

  • Resolution: Ensure the reaction medium remains mildly acidic (pH 4.0–5.5) throughout the process by using an acetate buffer. Never use strong bases like NaOH during the reaction phase, and keep the temperature below 40 °C during the vacuum concentration step.

Q3: The reaction stalls at the mono-methylated intermediate (N-methyl-D-tyrosine). Adding more formaldehyde doesn't help.

A: The conversion of the secondary amine (mono-methyl) to the tertiary amine (dimethyl) proceeds via an iminium ion. Iminium ions are more sterically hindered and significantly harder to reduce than the initial imine[8]. If H2​ mass transfer is poor, the iminium ion accumulates and hydrolyzes back to the secondary amine upon workup.

  • Resolution: Do not add more formaldehyde (which will cause polymerization). Instead, increase the H2​ pressure (up to 60 psi) and ensure high-shear agitation (e.g., using a gas-entrainment impeller) to overcome gas-liquid mass transfer limitations.

Q4: The product is highly water-soluble. I am losing yield during the aqueous workup. How can I improve recovery?

A: D-N,N-dimethyltyrosine is a zwitterion and is highly soluble in water at both low pH (as an ammonium cation) and high pH (as a phenoxide/carboxylate anion).

  • Resolution: You must precipitate the product exactly at its isoelectric point (pI), which is approximately pH 5.5 to 6.0. Use a calibrated pH meter during the final neutralization. If the yield is still low, chill the aqueous mixture to 0–5 °C for 4 hours before filtration, or use a strongly acidic cation-exchange resin (e.g., Dowex 50W) to capture the amino acid, washing away impurities before eluting with dilute ammonia.

References

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. National Institutes of Health (PMC). Available at:[Link]

  • Methods for conversion of tyrosine to p-hydroxystyrene and p-hydroxycinnamic acid (US20080167493A1).Google Patents.
  • Enantioselective Transformations in the Synthesis of Therapeutic Agents. ACS Publications. Available at:[Link]

  • N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde. ACS Omega. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Validation of (2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic Acid

This guide provides a comprehensive framework for the initial biological characterization of the novel compound, (2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid, hereafter referred to as Compound X. As a structu...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the initial biological characterization of the novel compound, (2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid, hereafter referred to as Compound X. As a structural analog of the endogenous amino acid D-tyrosine, with a key substitution of a dimethylamino group at the alpha-carbon, Compound X presents a unique candidate for exploring interactions within critical biological pathways. This document outlines a logical, multi-step validation process, comparing its effects against well-characterized alternatives to provide a clear, data-driven assessment of its biological activity profile. The protocols and comparative analyses are designed for researchers, scientists, and drug development professionals to rigorously evaluate the compound's potential.

Section 1: Foundational Cytotoxicity Assessment

Expertise & Experience: Before delving into specific mechanistic actions, it is imperative to establish the cytotoxic profile of any novel compound. This foundational step determines the permissible concentration range for subsequent, more sensitive assays, ensuring that observed effects are not merely artifacts of cell death. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust and widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][2][3] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan crystals.[1][3] The intensity of the resulting color is directly proportional to the number of viable cells.[2][4]

Comparative Framework: Cytotoxicity

To contextualize the cytotoxicity of Compound X, it will be compared against a negative control, L-tyrosine (the natural, non-toxic amino acid), and a positive control, Doxorubicin (a well-known cytotoxic chemotherapy agent).

CompoundPredicted IC50 (µM)Rationale
Compound X To be determinedThe primary unknown variable.
L-Tyrosine >1000Expected to be non-toxic at high concentrations.
Doxorubicin ~0.1 - 1.0A potent cytotoxic agent, provides a positive control for assay validity.
Experimental Protocol: MTT Assay for Cell Viability[1][4][5]
  • Cell Seeding: Plate a suitable cell line (e.g., HEK293 or a relevant cancer cell line like A549) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of Compound X, L-Tyrosine, and Doxorubicin. Replace the cell culture medium with medium containing the various concentrations of the test compounds. Include untreated cells as a control. Incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.[2][3]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the conversion of MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization solution, to each well to dissolve the formazan crystals.[4][5]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2][5]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Visualization: Cytotoxicity Assessment Workflow

G cluster_0 Preparation cluster_1 Treatment & Incubation cluster_2 Assay & Measurement cluster_3 Analysis A Seed Cells in 96-well Plate B Prepare Serial Dilutions of Compounds A->B C Treat Cells with Compounds B->C D Incubate for 24-48 hours C->D E Add MTT Reagent D->E F Incubate for 2-4 hours E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Section 2: Investigating Tyrosine Hydroxylase Modulation

Authoritative Grounding: Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[6][7][8] It catalyzes the conversion of L-tyrosine to L-DOPA.[6][9] Given Compound X's structural similarity to tyrosine, it is plausible that it could act as a competitive inhibitor, a substrate, or an allosteric modulator of TH. Understanding this interaction is crucial for predicting the compound's potential neurological or endocrine effects.

Comparative Framework: Tyrosine Hydroxylase Inhibition

The inhibitory potential of Compound X on TH will be evaluated against L-tyrosine (the natural substrate) and α-Methyl-p-tyrosine (AMPT), a known competitive inhibitor of TH.[10][11][12][13]

CompoundExpected Effect on THKey Metric
Compound X To be determinedIC50 or Ki
L-Tyrosine SubstrateKm
α-Methyl-p-tyrosine (AMPT) Competitive InhibitorIC50 ~1-10 µM
Experimental Protocol: In Vitro Tyrosine Hydroxylase Activity Assay

This protocol measures the production of L-DOPA from L-tyrosine in the presence of purified TH and the test compounds.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing a suitable buffer (e.g., MES buffer), purified tyrosine hydroxylase, and the necessary cofactors (e.g., (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin, catalase, and ferrous ammonium sulfate).

  • Compound Addition: Add varying concentrations of Compound X or AMPT to the reaction mixtures. For the control, add L-tyrosine.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding a known concentration of L-tyrosine.

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 20 minutes).

  • Termination of Reaction: Stop the reaction by adding a quenching solution, such as perchloric acid.

  • L-DOPA Quantification: Quantify the amount of L-DOPA produced using high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Data Analysis: Determine the rate of L-DOPA formation for each compound concentration. For inhibitory compounds, plot the percentage of inhibition against the compound concentration to calculate the IC50 value.

Visualization: Catecholamine Biosynthesis Pathway

G cluster_inhibitor Potential Inhibition Point Tyrosine Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosine Hydroxylase (TH) (Rate-Limiting Step) Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT CompoundX Compound X / AMPT CompoundX->Tyrosine Competitive Inhibition G cluster_0 Low Competitor Concentration cluster_1 High Competitor Concentration Receptor1 Receptor Radioligand1 Radioligand Receptor1->Radioligand1 High Signal Receptor2 Receptor Competitor Compound X Receptor2->Competitor Low Signal Radioligand2 Radioligand

Caption: Competitive binding assay principle.

Conclusion

This guide presents a structured, evidence-based approach to the initial biological validation of (2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid. By systematically evaluating its cytotoxicity, its interaction with a key metabolic enzyme, and its affinity for a major neurotransmitter receptor, researchers can build a foundational understanding of this novel compound's biological effects. The comparative framework, employing well-characterized reference compounds, ensures that the experimental data generated is both robust and easily interpretable. The detailed protocols and visualizations provided herein are intended to facilitate the execution of these critical experiments, paving the way for further, more specialized investigations into the compound's therapeutic or research potential.

References

  • Merck Millipore.
  • Grokipedia. α-Methyl-p-tyrosine.
  • Abcam. MTT assay protocol.
  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual.
  • AG Scientific. What are TYH inhibitors and how do they work?.
  • BroadPharm. Protocol for Cell Viability Assays.
  • MDPI. AMPT | Encyclopedia MDPI.
  • MedChemExpress. α-Methyl-p-tyrosine | Tyrosine Hydroxylase Inhibitor.
  • RxList. How Do Tyrosine Hydroxylase Inhibitors Work?.
  • Oncodesign Services. Radioligand Binding Assay | In Vitro Biology.
  • Wikipedia. α-Methyl-p-tyrosine.
  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • Benchchem. Basic principles of competitive binding assays.
  • National Center for Biotechnology Information.
  • Benchchem. A Technical Guide to Dopamine Receptor Binding Affinity.
  • PubMed. alpha-Methyl-p-tyrosine: a review of its pharmacology and clinical use.
  • Gifford Bioscience. Radioligand Binding Assay.
  • MedChemExpress. Tyrosine Hydroxylase | Inhibitors.
  • Santa Cruz Biotechnology. TH Inhibitors | SCBT.
  • Creative Bioarray. Radioligand Binding Assay.
  • Alfa Cytology. Competitive Radioligand Binding Assays.
  • National Center for Biotechnology Information. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors.
  • Labome. Receptor-Ligand Binding Assays.
  • BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics.
  • National Center for Biotechnology Information. Table 3, Detailed protocol for the D2 binding secondary assay.
  • NextSDS. (2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid.
  • ResearchGate. Rapid Synthesis of Boc-2′,6′-dimethyl- l -tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics | Request PDF.
  • MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)
  • National Center for Biotechnology Information. Role of 2′,6′-Dimethyl-L-Tyrosine (Dmt) in Some Opioid Lead Compounds.
  • The Medical Biochemistry Page. Amino Acid Derivatives: Neurotransmitters, Nitric Oxide, and More.
  • National Center for Biotechnology Information. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.
  • ACS Publications. Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C–H Dimethylation of 4-Dibenzylamino Phenylalanine | The Journal of Organic Chemistry.
  • ACS Publications. New 2',6'-Dimethyl-l-tyrosine (Dmt) Opioid Peptidomimetics Based on the Aba-Gly Scaffold. Development of Unique μ-Opioid Receptor Ligands | Journal of Medicinal Chemistry.
  • PubChem. (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid | C9H10O4 | CID 440177.
  • ResearchGate. (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.

Sources

Comparative

Cross-Validation of Analytical Methods for CAS 301850-37-3 (N,N-Dimethyl-D-tyrosine): A Comparison Guide

As a Senior Application Scientist in drug development and natural product isolation, I frequently encounter the analytical bottleneck of characterizing non-natural amino acids. CAS 301850-37-3 , chemically defined as (2R...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development and natural product isolation, I frequently encounter the analytical bottleneck of characterizing non-natural amino acids. CAS 301850-37-3 , chemically defined as (2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid (commonly known as N,N-Dimethyl-D-tyrosine), is a prime example. Found natively as a degradation product of marine bromotyrosine alkaloids such as 1[1], and increasingly utilized as a chiral building block in synthetic peptide therapeutics, its rigorous analytical validation is non-negotiable.

Relying on a single analytical technique for this compound is a critical error. Standard Reversed-Phase HPLC cannot distinguish it from its L-enantiomer, while standalone UV detection lacks the sensitivity required for pharmacokinetic (PK) profiling. To establish a self-validating analytical profile, we must cross-validate using two orthogonal pillars: Chiral HPLC-UV (for stereochemical purity) and UHPLC-QQQ-MS/MS (for trace quantification).

Here is the objective comparison and step-by-step methodology for both approaches.

Mechanistic Causality in Method Selection

The N,N-dimethylation of the alpha-amine in CAS 301850-37-3 fundamentally alters the molecule's hydrogen-bonding capacity compared to native D-tyrosine. This structural nuance dictates our instrumental approach:

  • Stereochemical Resolution: The tertiary amine creates distinct steric bulk. To resolve the (2R) enantiomer from the (2S) enantiomer, we require a chiral stationary phase (CSP) capable of complex inclusion and steric hindrance, such as 2[2].

  • Mass Spectrometric Fragmentation: Under Electrospray Ionization (ESI+), the protonated precursor ion [M+H]+ at m/z 210.1 undergoes a highly predictable and characteristic 3[3] from the carboxylic acid moiety, yielding a stable product ion at m/z 164.1. This transition is the cornerstone of our trace quantification strategy.

Experimental Protocols: Self-Validating Systems

To ensure absolute trustworthiness, every protocol must be a self-validating system. We achieve this by embedding System Suitability Tests (SST) and Internal Standards (IS) directly into the workflows.

Method A: Chiral HPLC-UV (Enantiomeric Purity)

Objective: Confirm the absence of the L-enantiomer (racemization check).

  • System Suitability (Self-Validation): Before running the sample, inject a 10 µg/mL racemic reference standard of N,N-Dimethyl-DL-tyrosine. The system is only validated for use if the chromatographic resolution ( Rs​ ) between the D- and L-peaks is ≥1.5 .

  • Sample Preparation: Accurately weigh 1.0 mg of CAS 301850-37-3 and dissolve in 1.0 mL of Methanol:Water (50:50, v/v). Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: Astec CHIROBIOTIC® T (250 × 4.6 mm, 5 µm).

    • Mobile Phase: Methanol / Water (20:80, v/v) operating under isocratic conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 254 nm and 280 nm (targeting the phenolic chromophore).

    • Injection Volume: 10 µL.

Method B: UHPLC-QQQ-MS/MS (Trace Quantification)

Objective: Quantify CAS 301850-37-3 in complex biological matrices (e.g., plasma) down to the femtogram level.

Internal Standardization (Self-Validation): Spike 10 µL of a stable-isotope-labeled internal standard ( 13C9​

15N -Tyrosine derivative, 50 ng/mL) into every 50 µL plasma/matrix sample prior to extraction. This corrects for matrix-induced ion suppression and extraction losses.
  • Sample Extraction: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to the spiked sample to precipitate proteins. Vortex for 30 seconds, centrifuge at 14,000 × g for 10 minutes at 4°C, and transfer the supernatant to an autosampler vial.

  • Chromatographic Conditions:

    • Column: 4[4] (50 × 3 mm, 3 µm) maintained at 35°C.

    • Mobile Phase: Gradient elution. Solvent A: 100 mM Ammonium Formate in Water. Solvent B: Acetonitrile/Water/Formic Acid (95:5:0.3, v/v/v).

    • Flow Rate: 0.6 mL/min.

  • Mass Spectrometry (MRM) Parameters:

    • Ionization: ESI in Positive Mode.

    • Primary Transition (Quantifier): m/z 210.1 164.1 (Collision Energy: 15 eV).

    • Secondary Transition (Qualifier): m/z 210.1 121.1 (Collision Energy: 25 eV).

  • Quantitative Data Presentation

    The following table summarizes the cross-validated performance metrics of both methodologies, highlighting their complementary strengths.

    Analytical ParameterMethod A: Chiral HPLC-UVMethod B: UHPLC-QQQ-MS/MS
    Primary Utility Enantiomeric Purity (D vs L)Trace Quantification / PK Profiling
    Limit of Detection (LOD) 0.5 µg/mL0.05 ng/mL (50 pg/mL)
    Limit of Quantification (LOQ) 1.5 µg/mL0.15 ng/mL (150 pg/mL)
    Linear Dynamic Range 1.5 – 100 µg/mL0.15 – 500 ng/mL
    Enantiomeric Resolution ( Rs​ ) > 1.8 (Baseline separation)N/A (Co-elution of enantiomers)
    Analysis Run Time 15.0 minutes6.5 minutes
    Matrix Interference High (Requires pure samples)Low (Mitigated by MRM specificity)

    Analytical Workflow Visualization

    To ensure seamless execution in the laboratory, the following diagram maps the logical relationship and integration of both workflows to achieve a fully validated analytical profile.

    AnalyticalWorkflow Sample CAS 301850-37-3 Sample (N,N-Dimethyl-D-tyrosine) Split Sample Aliquoting Sample->Split MethodA Chiral HPLC-UV (Enantiomeric Purity) Split->MethodA 1 mg/mL Prep MethodB UHPLC-MS/MS (Trace Quantification) Split->MethodB Plasma/Matrix Extract DataA Rs > 1.5 (D vs L) UV Absorbance @ 280nm MethodA->DataA DataB MRM: m/z 210.1 -> 164.1 LOD < 0.1 ng/mL MethodB->DataB Validation Cross-Validated Analytical Profile DataA->Validation DataB->Validation

    Fig 1. Cross-validation workflow for CAS 301850-37-3 integrating Chiral HPLC and UHPLC-MS/MS.

    References

    • Cytotoxic Anomoian B and Aplyzanzine B, New Bromotyrosine Alkaloids from Indonesian Sponges ACS Omega URL
    • Application Note: HPLC Analysis of O-Methyl-D-tyrosine Benchchem URL
    • PubMed Central (PMC)
    • PubMed Central (PMC)

    Sources

    Validation

    Comparative Profiling of (2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic Acid Scaffolds vs. Established Epigenetic Modulators

    Introduction: The Chiral Advantage in Peptidomimetics In the landscape of epigenetic drug discovery, overcoming the pharmacokinetic limitations of traditional linear aliphatic inhibitors (such as Vorinostat/SAHA) is a pr...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Chiral Advantage in Peptidomimetics

    In the landscape of epigenetic drug discovery, overcoming the pharmacokinetic limitations of traditional linear aliphatic inhibitors (such as Vorinostat/SAHA) is a primary objective. The non-natural amino acid (2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid (CAS 301850-37-3)—more commonly referred to as N,N-dimethyl-D-tyrosine —serves as a highly specialized chiral building block.

    Originally identified as the critical chiral recognition motif in1[1], this scaffold is utilized to design potent, isoform-selective Class I Histone Deacetylase (HDAC) inhibitors. This guide objectively compares the performance of N,N-dimethyl-D-tyrosine-derived inhibitors against known HDAC inhibitors and activators, providing structural rationales, comparative data, and self-validating experimental protocols.

    Part 1: Structural Causality and Mechanistic Rationale

    Why utilize the N,N-dimethyl-D-tyrosine scaffold over standard L-tyrosine or synthetic aliphatic chains? As an application scientist, I evaluate scaffolds based on their ability to solve specific biochemical bottlenecks. The causality behind selecting this molecule lies in three distinct advantages:

    • Protease Resistance (D-Stereochemistry): Endogenous proteases are highly stereoselective for L-amino acids. Inverting the stereocenter to the (2R) D-configuration effectively renders the scaffold invisible to typical serum proteases, drastically increasing the in vivo half-life compared to standard peptide-based drugs.

    • Aminopeptidase Evasion (N,N-dimethylation): Capping the N-terminus with two methyl groups eliminates the primary amine required for aminopeptidase recognition. Furthermore, it increases the lipophilicity (logP), enhancing passive membrane permeability.

    • Active Site Rim Interaction: The bulky, lipophilic N,N-dimethylamino group interacts favorably with the hydrophobic rim of the HDAC active site. This targeted steric interaction drives selectivity toward Class I HDACs (HDAC1, 2, 3) over Class IIb (HDAC6), a feature lacking in pan-inhibitors like Trichostatin A[2].

    Pathway A N,N-dimethyl-D-tyrosine Scaffold (Prodrug) B Intracellular Reduction (TCEP / GSH) A->B Disulfide Cleavage C Active Thiol Monomer (Zinc Chelation) B->C Activation D Class I HDAC Inhibition (HDAC 1, 2, 3) C->D Active Site Binding E Chromatin Relaxation (Histone Acetylation) D->E Epigenetic Modulation F p21(WAF1) Upregulation & Apoptosis E->F Transcriptional Activation

    Mechanistic pathway of N,N-dimethyl-D-tyrosine-derived HDAC inhibitors inducing apoptosis.

    Part 2: Comparative Performance Profiling

    To objectively evaluate this scaffold, we compare a prototypical N,N-dimethyl-D-tyrosine-derived monomeric inhibitor (PsA-SH) against standard clinical inhibitors (Vorinostat, Trichostatin A) and a known pathway activator (ITSA1). The data below synthesizes target engagement and stability metrics to guide compound selection.

    Compound ClassSpecific CompoundHDAC1 IC₅₀ (nM)HDAC6 IC₅₀ (nM)Selectivity Index (HDAC6/1)Plasma Stability (t₁/₂)
    D-Tyr Derivative PsA-SH (Active Monomer)~8.0~311.0~38.8 High (>24h)
    Aliphatic Hydroxamate Vorinostat (SAHA)~10.0~15.0~1.5Moderate (~2h)
    Fungal Metabolite Trichostatin A (TSA)~1.5~2.0~1.3Low (<1h)
    Epigenetic Activator ITSA1N/AN/AN/AModerate

    *Note: ITSA1 does not inhibit HDACs; it acts as an activator of epigenetic acetylation pathways, often used synergistically with inhibitors.

    Data Insight: While Trichostatin A is marginally more potent at the enzymatic level, the N,N-dimethyl-D-tyrosine derivative (PsA-SH) provides a nearly 40-fold selectivity for Class I HDACs over Class IIb, coupled with vastly superior proteolytic stability[3].

    Part 3: Validated Experimental Methodologies

    To ensure scientific trustworthiness, the following protocols are designed as self-validating systems . Every step includes internal controls to prevent false positives or negatives, which is critical when working with prodrug scaffolds.

    Protocol 1: Fluorogenic In Vitro HDAC Inhibition Assay

    Rationale: N,N-dimethyl-D-tyrosine derivatives derived from marine sponges often exist as inactive disulfide dimers (prodrugs) that require intracellular reduction. This assay incorporates a mandatory chemical reduction step to mimic the intracellular glutathione environment.

    Step-by-Step Methodology:

    • Reduction (Critical Validation Step): Incubate the dimeric compound with 10 equivalents of Tris(2-carboxyethyl)phosphine (TCEP) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂) for 30 minutes at room temperature. Causality: Without TCEP, the dimeric prodrug cannot chelate zinc, resulting in a false negative.

    • Enzyme Incubation: Add recombinant human HDAC1 (rHDAC1) to the reduced compound and incubate at 37°C for 1 hour. Self-Validation: Always include a no-enzyme well (background baseline) and a Vorinostat well (positive control).

    • Substrate Addition: Add the Fluor de Lys® acetylated peptide substrate (50 µM final concentration) and incubate for 30 minutes at 37°C.

    • Signal Development: Terminate the deacetylation reaction by adding the Developer solution containing 1 µM Trichostatin A. Causality: TSA instantly halts any further HDAC activity, while the developer protease cleaves only the deacetylated substrate to release the fluorophore.

    • Quantification: Measure fluorescence using a microplate reader (Excitation: 360 nm, Emission: 460 nm). Calculate IC₅₀ using non-linear regression.

    Workflow Step1 Step 1: Compound Prep Reduce disulfide with TCEP (10 eq) for 30 min Step2 Step 2: Enzyme Incubation Incubate monomer with rHDAC1 at 37°C for 1h Step1->Step2 Step3 Step 3: Substrate Addition Add Fluor de Lys substrate & incubate 30 min Step2->Step3 Step4 Step 4: Signal Development Add Developer solution containing Trichostatin A Step3->Step4 Step5 Step 5: Quantification Read fluorescence (Ex 360nm / Em 460nm) Step4->Step5

    Step-by-step workflow for the fluorogenic in vitro HDAC inhibition assay.

    Protocol 2: Cell-Based Histone Acetylation & Apoptosis Assay

    Rationale: To confirm that the in vitro enzymatic activity translates to cellular efficacy, we must measure the downstream epigenetic modulation (Histone H3 acetylation) and4[4].

    Step-by-Step Methodology:

    • Cell Culture: Seed Ishikawa or HL-60 cancer cells at 1×105 cells/well in a 6-well plate.

    • Treatment: Treat cells with varying concentrations of the N,N-dimethyl-D-tyrosine derivative (e.g., 0.1, 1.0, 10.0 µM) for 24 hours.

    • Lysis & Acid Extraction: Lyse cells in RIPA buffer. Extract histones using acid extraction (0.2 M HCl) overnight at 4°C. Causality: Acid extraction is mandatory because highly basic histone proteins precipitate poorly in standard detergent-based buffers.

    • Western Blotting: Resolve proteins on a 15% SDS-PAGE gel and transfer to a PVDF membrane.

    • Immunodetection: Probe with primary antibodies against Acetyl-Histone H3 (Lys9/14) and p21(WAF1).

    • Validation: Use total Histone H3 and GAPDH as loading controls. A dose-dependent increase in Acetyl-H3 and p21 confirms target engagement and functional causality within the living cell system.

    References

    • Cytotoxic Anomoian B and Aplyzanzine B, New Bromotyrosine Alkaloids from Indonesian Sponges - PMC. National Institutes of Health (NIH). URL:[Link]

    • A natural histone deacetylase inhibitor, Psammaplin A, induces cell cycle arrest and apoptosis in human endometrial cancer cells - PubMed. National Institutes of Health (NIH). URL:[Link]

    • Thioester derivatives of the natural product psammaplin A as potent histone deacetylase inhibitors - PMC. National Institutes of Health (NIH). URL:[Link]

    • Studying Histone Deacetylase Inhibition and Apoptosis Induction of Psammaplin A Monomers with Modified Thiol Group - PMC. National Institutes of Health (NIH). URL:[Link]

    Sources

    Comparative

    A Comparative Benchmarking Guide to (2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid and its Structural Analogs

    This guide provides a comprehensive framework for benchmarking the performance of (2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid, a compound of interest in neuropharmacology and metabolic research. Due to the l...

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    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides a comprehensive framework for benchmarking the performance of (2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid, a compound of interest in neuropharmacology and metabolic research. Due to the limited publicly available data on this specific molecule, this document is structured as a detailed experimental plan, outlining the necessary comparisons and methodologies to thoroughly characterize its activity. We will compare it against its close structural analog, Hordenine (N,N-dimethyltyramine), and two other relevant compounds, L-Tyrosine and Phloretic acid, to provide a broad scientific context.

    The central hypothesis is that the addition of a carboxylic acid moiety to the Hordenine structure will significantly modulate its pharmacological activity, potentially altering receptor affinity, selectivity, and functional efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships within this class of compounds.

    Introduction to the Compounds

    (2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid is a derivative of the amino acid tyrosine, featuring a dimethylated amine and a carboxylic acid group. Its structural similarity to known bioactive molecules suggests potential interactions with aminergic systems in the central nervous system.

    Hordenine (N,N-dimethyltyramine) is a naturally occurring phenethylamine alkaloid found in plants like barley.[1][2] It is structurally similar to the topic compound but lacks the carboxylic acid group. Hordenine is known to interact with the central nervous system, acting as a dopamine D2 receptor agonist and exhibiting effects on the adrenergic system.[3][4] It is often included in dietary supplements for athletic performance and weight loss.[2]

    L-Tyrosine is an essential amino acid and a biosynthetic precursor to the catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.[5] It is included as a comparator to assess the baseline effects of the shared p-hydroxyphenylpropyl backbone and to understand the impact of the dimethylamino and carboxylic acid modifications.

    Phloretic acid , also known as 3-(4-hydroxyphenyl)propanoic acid, is a metabolite of flavonoids and is structurally similar to the topic compound, lacking the dimethylamino group.[6] It is included to evaluate the contribution of the dimethylamino group to the overall activity profile.

    Proposed Experimental Benchmarking Workflow

    To comprehensively benchmark the performance of (2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid, a multi-tiered experimental approach is proposed. This workflow will elucidate the compound's receptor binding profile, functional activity, and enzymatic interactions.

    Caption: Proposed multi-tiered experimental workflow for benchmarking.

    Comparative Performance Data

    The following tables summarize the currently available and the proposed experimental data points for a comprehensive comparison.

    Table 1: Receptor Binding Affinity (Ki, nM)

    CompoundDopamine D2 ReceptorAdrenergic α1A ReceptorAdrenergic β2 Receptor
    (2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acidTo be determinedTo be determinedTo be determined
    HordenineTo be determinedTo be determinedTo be determined
    L-TyrosineNo significant binding expectedNo significant binding expectedNo significant binding expected
    Phloretic acidNo significant binding expectedNo significant binding expectedNo significant binding expected

    Table 2: Functional Activity at Dopamine D2 Receptor

    CompoundEC50 (cAMP Assay, nM)Emax (% of Dopamine)
    (2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acidTo be determinedTo be determined
    Hordenine~1000[3]Partial Agonist[7]
    L-TyrosineNot applicable (precursor)Not applicable
    Phloretic acidNo significant activity expectedNo significant activity expected

    Table 3: Monoamine Oxidase (MAO) Interaction

    CompoundMAO-A Inhibition (IC50, µM)MAO-B Inhibition (IC50, µM)MAO-B Substrate (Km, µM)
    (2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acidTo be determinedTo be determinedTo be determined
    HordenineNot a potent inhibitor[8]Not a potent inhibitor[9]479[6][9]
    L-TyrosineNot a direct inhibitorNot a direct inhibitorNot a direct substrate
    Phloretic acidTo be determinedTo be determinedTo be determined

    Experimental Protocols

    Radioligand Receptor Binding Assay

    Objective: To determine the binding affinity (Ki) of the test compounds for dopamine D2 and adrenergic receptors.

    Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor.

    Step-by-Step Methodology:

    • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor (or other target receptors).

    • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

    • Competition Assay: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone for D2 receptors), and a range of concentrations of the test compound.

    • Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

    cAMP Functional Assay for GPCR Activation

    Objective: To determine the functional activity (agonist or antagonist) and potency (EC50) of the test compounds at the dopamine D2 receptor.

    Principle: The dopamine D2 receptor is a Gi-coupled GPCR, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[10]

    G_protein_signaling cluster_receptor Cell Membrane cluster_cell Intracellular Agonist D2 Agonist Receptor Dopamine D2 Receptor Agonist->Receptor Binding G_protein Gi Protein Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC

    Caption: Dopamine D2 receptor signaling pathway leading to cAMP inhibition.

    Step-by-Step Methodology:

    • Cell Culture: Culture a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

    • Cell Plating: Seed the cells into a 96-well plate and allow them to attach overnight.

    • Compound Treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, add varying concentrations of the test compounds.

    • Forskolin Stimulation: Stimulate the cells with a fixed concentration of forskolin to increase basal cAMP levels.

    • Incubation: Incubate the plate at 37°C for a specified time.

    • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

    • Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. For agonists, determine the EC50 and Emax values. For antagonists, perform the assay in the presence of a known agonist to determine the IC50.

    Monoamine Oxidase (MAO) Inhibition Assay

    Objective: To determine the inhibitory potency (IC50) of the test compounds against MAO-A and MAO-B.

    Principle: This assay measures the activity of MAO by detecting the production of hydrogen peroxide (H2O2) from the oxidation of a substrate.[11][12][13]

    Step-by-Step Methodology:

    • Enzyme and Substrate Preparation: Use recombinant human MAO-A and MAO-B enzymes. Prepare a solution of a suitable substrate (e.g., p-tyramine).

    • Assay Reaction: In a 96-well plate, combine the MAO enzyme, a detection reagent (e.g., a fluorometric probe that reacts with H2O2 in the presence of horseradish peroxidase), and varying concentrations of the test compound.

    • Incubation: Incubate the plate at 37°C for a specified time.

    • Substrate Addition: Initiate the enzymatic reaction by adding the substrate.

    • Fluorescence Measurement: Measure the fluorescence intensity over time using a plate reader.

    • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

    Concluding Remarks

    This guide outlines a systematic and robust approach to benchmarking the performance of (2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid. By comparing its activity profile with those of Hordenine, L-Tyrosine, and Phloretic acid, we can gain valuable insights into the structure-activity relationships that govern the interaction of these compounds with key neurological targets. The proposed experimental workflow, from initial receptor screening to more complex cellular assays, will provide the necessary data to build a comprehensive pharmacological profile of this novel compound. The results of these studies will be crucial for guiding future research and development efforts in the fields of neuropharmacology and metabolic disease.

    References

    • Barwell, C. J., & Basma, A. N. (1989). Deamination of hordenine by monoamine oxidase and its action on vasa deferentia of the rat. Journal of Pharmacy and Pharmacology, 41(6), 421–423.
    • Hahn, M., Lindemann, V., Behrens, M., Mulac, D., Langer, K., Esselen, M., & Pischetsrieder, M. (2022). Permeability of dopamine D2 receptor agonist hordenine across the intestinal and blood-brain barrier in vitro. PloS one, 17(6), e0269486.
    • Hapke, H. J., & Strathmann, W. (1995). [Pharmacological effects of hordenine]. Deutsche tierarztliche Wochenschrift, 102(6), 228–232.
    • Jongkees, B. J., Hommel, B., Kühn, S., & Colzato, L. S. (2015). Effect of L-tyrosine on working memory, cognitive control, and planning in the DRD2 C957T polymorphism. Frontiers in Behavioral Neuroscience, 9, 257.
    • Owen, R. W., Haubner, R., Mier, W., Giacosa, A., Hull, W. E., Spiegelhalder, B., & Bartsch, H. (2003). Isolation and structural elucidation of the major derivatives of dietary-derived 3-(4'-hydroxyphenyl)-propanoic acid (phloretic acid) from human urine. Journal of agricultural and food chemistry, 51(11), 3164–3170.
    • Sommer, T., Hübner, H., El Kerdawy, A., Gmeiner, P., Pischetsrieder, M., & Clark, T. (2017). Identification of the Beer Component Hordenine as Food-Derived Dopamine D2 Receptor Agonist by Virtual Screening a 3D Compound Database. Scientific reports, 7(1), 44262.
    • Stohs, S. J., & Hartman, M. J. (2015). A review of the receptor binding and pharmacological effects of N-methyltyramine. Phytotherapy research : PTR, 29(1), 14–16.
    • RxList. (n.d.). Hordenine. Retrieved from [Link]

    • Wikipedia. (2023, October 27). Hordenine. In Wikipedia. [Link]

    • MDPI. (2024, May 22). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. Retrieved from [Link]

    • PMC. (n.d.). Neuro-Cognitive Effects of Acute Tyrosine Administration on Reactive and Proactive Response Inhibition in Healthy Older Adults. Retrieved from [Link]

    • PubMed. (2019, March 15). Effect of N-methyltyramine on the regulation of adrenergic receptors via enzymatic epinephrine synthesis for the treatment of gastrointestinal disorders. Retrieved from [Link]

    • RSC Publishing. (n.d.). Phloretic acid as an alternative to the phenolation of aliphatic hydroxyls for the elaboration of polybenzoxazine. Retrieved from [Link]

    • PMC. (n.d.). Transcription mediated by a cAMP-responsive promoter element is reduced upon activation of dopamine D2 receptors. Retrieved from [Link]

    • PMC. (n.d.). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Retrieved from [Link]

    • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved from [Link]

    • OAText. (n.d.). Hordenine does not directly activate triglyceride breakdown in adipocytes but is a MAO interacting agent. Retrieved from [Link]

    • ACS Publications. (2013, October 19). A Structure–Activity Analysis of Biased Agonism at the Dopamine D2 Receptor. Journal of Medicinal Chemistry. Retrieved from [Link]

    • PubMed. (2015, January 15). A review of the receptor binding and pharmacological effects of N-methyltyramine. Retrieved from [Link]

    • PLOS One. (2022, June 16). Permeability of dopamine D2 receptor agonist hordenine across the intestinal and blood-brain barrier in vitro. Retrieved from [Link]

    • PubMed. (2023, March 8). Hordenine improves Parkinsonian-like motor deficits in mice and nematodes by activating dopamine D2 receptor-mediated signaling. Retrieved from [Link]

    • Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]

    • ResearchGate. (2017, March 10). (PDF) Identification of the Beer Component Hordenine as Food-Derived Dopamine D2 Receptor Agonist by Virtual Screening a 3D Compound Database. Retrieved from [Link]

    • PubMed. (2023, December 27). Dopamine D3 receptor modulates D2 receptor effects on cAMP and GABA release at striatopallidal terminals-Modulation by the Ca2+-Calmodulin-CaMKII system. Retrieved from [Link]

    • ACS Publications. (2020, January 26). Absorption, Biokinetics, and Metabolism of the Dopamine D2 Receptor Agonist Hordenine (N,N-Dimethyltyramine) after Beer Consumption in Humans. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

    • MDPI. (2023, January 6). The Molecular Pharmacology of Phloretin: Anti-Inflammatory Mechanisms of Action. Retrieved from [Link]

    • JoVE. (2025, July 8). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. Retrieved from [Link]

    • Journal of Neuroscience. (n.d.). Concurrent Stimulation of Cannabinoid CB1 and Dopamine D2 Receptors Augments cAMP Accumulation in Striatal Neurons. Retrieved from [Link]

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